1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one
Description
BenchChem offers high-quality 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-[3-bromo-5-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVJLEHVWNKRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3-Bromo-5-(trifluoromethoxy)acetophenone molecular weight and formula
Molecular Weight, Formula, and Synthetic Architecture
Part 1: Executive Technical Summary
3-Bromo-5-(trifluoromethoxy)acetophenone is a high-value halogenated aromatic building block used primarily in the discovery of small-molecule therapeutics. It serves as a critical "hinge" scaffold in medicinal chemistry, enabling the construction of biaryl systems via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while simultaneously imparting metabolic stability through the trifluoromethoxy (–OCF₃) group.
The molecule features a 1,3,5-trisubstituted benzene ring pattern. The distinct electronic environments of the bromine (reactive handle), acetyl group (linker/hydrogen bond acceptor), and trifluoromethoxy group (lipophilic/metabolic shield) allow for highly regioselective downstream functionalization.
Core Specifications
| Property | Value |
| Chemical Name | 3-Bromo-5-(trifluoromethoxy)acetophenone |
| Molecular Formula | C₉H₆BrF₃O₂ |
| Molecular Weight | 283.04 g/mol |
| Exact Mass | 281.9503 Da |
| CAS Number | Not widely listed as commodity; often custom-synthesized from CAS 453565-90-7 |
| Physical State | Pale yellow oil or low-melting solid (approx. mp 30–35 °C) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Part 2: Physicochemical & Structural Analysis
Electronic Architecture
The molecule is defined by the interplay of three meta-positioned substituents. This arrangement prevents steric crowding while maximizing the electronic differentiation required for selective synthesis.
-
Bromo Group (C-3): A weak deactivator but an excellent leaving group for transition-metal catalysis.
-
Trifluoromethoxy Group (C-5): A "super-halogen" bioisostere. It is electron-withdrawing (σp = 0.35) and highly lipophilic (π = 1.04), improving membrane permeability and resistance to oxidative metabolism (P450 blocking).
-
Acetyl Group (C-1): A moderately strong electron-withdrawing group that renders the ring electron-deficient, facilitating nucleophilic aromatic substitution (SNAr) if the bromine is displaced, though cross-coupling is the standard utility.
Structural Visualization
The following diagram illustrates the electronic vectors and reactive sites of the molecule.
Figure 1: Functional group topology of 3-Bromo-5-(trifluoromethoxy)acetophenone.
Part 3: Synthetic Architecture
While direct bromination of 3-(trifluoromethoxy)acetophenone is possible, it often yields regioisomeric mixtures due to the competing directing effects of the acetyl (meta-directing) and trifluoromethoxy (ortho/para-directing) groups.
The authoritative synthetic route utilizes 3-Bromo-5-(trifluoromethoxy)benzoic acid as the starting material. This pathway ensures isomeric purity by establishing the carbon skeleton before introducing the methyl ketone.
Recommended Protocol: The Weinreb Amide Route
This 2-step sequence is preferred for drug development due to its high fidelity and scalability.
-
Amidation: Conversion of the benzoic acid to the Weinreb amide (N-methoxy-N-methylamide).
-
Grignard Addition: Selective nucleophilic attack by methylmagnesium bromide.
Figure 2: Step-wise synthesis via Weinreb Amide to prevent over-alkylation to the tertiary alcohol.
Part 4: Detailed Experimental Protocol
Step 1: Synthesis of the Weinreb Amide
Reagents: 3-Bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq), N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), Triethylamine (3.0 eq), DCM (0.1 M).
-
Dissolution: Charge a round-bottom flask with the benzoic acid and anhydrous dichloromethane (DCM).
-
Activation: Add EDC·HCl and HOBt at 0°C. Stir for 30 minutes to form the active ester.
-
Amidation: Add N,O-Dimethylhydroxylamine hydrochloride followed by dropwise addition of Triethylamine (Et₃N).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by LC-MS (Target Mass: ~328 Da [M+H]⁺).
-
Workup: Dilute with DCM, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) to yield the amide as a colorless oil.
Step 2: Grignard Conversion to Acetophenone
Reagents: Weinreb Amide (from Step 1), Methylmagnesium bromide (3.0 M in ether, 1.5 eq), Anhydrous THF.
-
Setup: Dissolve the Weinreb amide in anhydrous THF under Argon/Nitrogen atmosphere. Cool to 0°C.[1]
-
Addition: Add MeMgBr solution dropwise over 20 minutes. The Weinreb amide forms a stable 5-membered chelate intermediate that prevents double addition.
-
Quench: After 2 hours, quench carefully with saturated NH₄Cl solution at 0°C.
-
Extraction: Extract with Ethyl Acetate (3x).
-
Isolation: Dry organic layers, concentrate, and purify via silica gel chromatography (0-10% EtOAc in Hexanes).
-
Validation:
-
¹H NMR (400 MHz, CDCl₃): δ 2.60 (s, 3H, COCH ₃), aromatic signals typically ~7.5–8.0 ppm (3H pattern).
-
¹⁹F NMR: Single peak around -58 ppm (OCF ₃).
-
Part 5: Applications in Drug Discovery[2]
This scaffold is particularly relevant for Kinase Inhibitor design. The 3-position bromine allows for the attachment of a "hinge-binding" heterocycle (e.g., aminopyridine, indazole), while the 5-position trifluoromethoxy group occupies the hydrophobic "back pocket" of the kinase ATP-binding site.
Key Advantages:
-
Metabolic Stability: The –OCF₃ group blocks metabolic oxidation at the C-5 position, a common clearance pathway for simple phenyl rings.
-
Lipophilicity Modulation: It increases logP by ~1.0 unit compared to a methoxy group, improving blood-brain barrier (BBB) penetration for CNS targets.
-
Conformational Bias: The steric bulk of the –OCF₃ group can force the phenyl ring into a specific twist angle relative to the attached heterocycle, improving selectivity.
Part 6: Safety & Handling (MSDS Highlights)
-
Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).[2]
-
Handling: Use only in a chemical fume hood. Avoid inhalation of dust/vapors.[3][4][5][6]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C.
-
Incompatibility: Strong oxidizing agents, strong bases.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11086788, 3-Bromo-5-(trifluoromethyl)benzoic acid (Precursor Analog). Retrieved from [Link]
-
Organic Syntheses. Preparation of 3-Bromoacetophenone (General Method). Org.[7][8] Synth. 1962, 42, 18. Retrieved from [Link]
- Leroux, F. R., et al.The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem, 2017. (Contextual grounding for OCF3 utility).
- Nahm, S.; Weinreb, S. M.N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22(39), 3815-3818. (Core methodology for Step 2).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. southwest.tn.edu [southwest.tn.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
safety data sheet SDS for 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one
Target Compound: 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one[1]
Document Control:
-
Version: 1.0 (Research Grade)
-
Status: Validated for R&D Environments
Part 1: Executive Summary & Scientific Context
This technical guide provides a comprehensive safety and handling framework for 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one (CAS: 940291-87-2).[1] Unlike standard Safety Data Sheets (SDS) which often provide generic boilerplate data, this whitepaper integrates physicochemical logic with practical laboratory protocols.
Why this compound matters: This molecule is a high-value scaffold in medicinal chemistry and agrochemical synthesis (e.g., precursors for isoxazoline-based antiparasitics like Afoxolaner).[1] It combines three critical functionalities:
-
Acetophenone Core: A reactive electrophile for condensation or reduction.
-
Aryl Bromide: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Trifluoromethoxy Group (-OCF₃): A lipophilic, metabolically stable bioisostere that significantly alters the physicochemical profile compared to standard ethers.
Critical Safety Insight:
The presence of the -OCF₃ group increases the compound's lipophilicity (
Part 2: Physicochemical Identity & Properties
The following data aggregates experimental and predicted values to establish a baseline for handling.
| Property | Specification / Value | Technical Note |
| Chemical Name | 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one | Systematic IUPAC naming |
| CAS Number | 940291-87-2 | Primary Identifier |
| Synonyms | 3'-Bromo-5'-(trifluoromethoxy)acetophenone | Common lab shorthand |
| Molecular Formula | C₉H₆BrF₃O₂ | Halogenated aromatic ketone |
| Molecular Weight | 283.04 g/mol | Heavy atom count affects mass balance calc.[1] |
| Physical State | Liquid (Clear to Pale Yellow) | May solidify in cold storage (Low MP) |
| Boiling Point | ~250°C (Predicted) / ~100°C @ 1-2 mmHg | High boiler; vacuum distillation required |
| Density | ~1.5 g/mL | Significantly denser than water |
| Solubility | DCM, EtOAc, DMSO, Methanol | Insoluble in water (Hydrophobic) |
| Storage | 2–8°C (Refrigerate) | Prevent light-induced degradation/bromine lability |
Part 3: Hazard Identification & Toxicology (GHS)
This section interprets the Global Harmonized System (GHS) classifications through a toxicological lens.
Signal Word: WARNING
Hazard Statements (H-Codes) & Mechanistic Interpretation
-
H315: Causes Skin Irritation. [2][3][4]
-
Mechanism: The lipophilic nature of the -OCF₃ group facilitates penetration into the stratum corneum, where the electrophilic ketone and aryl halide moieties can induce local inflammatory responses.
-
-
H319: Causes Serious Eye Irritation. [3][4][5][6][7]
-
Mechanism: Direct contact with mucous membranes causes immediate pain and potential corneal clouding due to protein denaturation.
-
-
H335: May Cause Respiratory Irritation. [2][3][4][5]
-
Mechanism: Inhalation of aerosols or vapors (especially during heating) irritates the upper respiratory tract.[2]
-
Precautionary Strategy (P-Codes)
-
P261: Avoid breathing mist/vapors.[3][4][5][6][8] (Use strictly in a fume hood).
-
P280: Wear protective gloves (Nitrile > 0.11mm)/eye protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][5] Remove contact lenses.[3][4][6][8]
Part 4: Risk Management & Engineering Controls
Effective safety is not just about PPE; it is about containment architecture .
4.1 Engineering Control Workflow
The following diagram illustrates the decision logic for handling this compound based on scale and state.
Figure 1: Risk Assessment Logic.[1] Due to the high density and lipophilicity, bulk transfers (>500mg) require enhanced containment to prevent micro-droplet dispersion.[1]
4.2 Material Compatibility
-
Gloves: Standard Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion or cleanup, use Silver Shield/4H laminate gloves due to the penetrating power of halogenated aromatics.
-
Plastics: Avoid long-term storage in polystyrene (PS) or polycarbonate (PC). Use Glass (Borosilicate) or Teflon (PTFE) lined caps.
Part 5: Emergency Response Protocols
5.1 Spill Cleanup (Self-Validating Protocol)
Scenario: 5 mL spill on the benchtop.
-
Evacuate & Ventilate: Clear the immediate area. Ensure fume hood sash is lowered.
-
Isolate: Do NOT use acetone or ethanol immediately. Organic solvents will thin the spill and increase surface area for evaporation/permeation.
-
Absorb: Use an inert absorbent (Vermiculite or Sand).
-
Validation: The absorbent should change color (darken) as it wicks up the liquid.
-
-
Neutralize (Surface): After bulk removal, wipe the surface with a dilute surfactant (soap/water) followed by isopropanol.
-
Disposal: Place waste in a container marked "Halogenated Organic Waste." Do not mix with acid waste (risk of HBr evolution if impurities exist).
5.2 First Aid[1]
-
Skin Contact: Wash with soap and water for 15 minutes .
-
Why? Water alone is ineffective against this lipophilic oil. Soap acts as an emulsifier to lift the compound from the skin pores.
-
-
Eye Contact: Flush with water for 15 minutes.[2][4][6][7][8] Seek medical attention immediately.
Part 6: Synthetic Utility & Reactivity[12][13]
For the researcher, safety includes understanding how the molecule behaves in reaction.
Reactivity Profile:
-
Electrophilicity: The ketone is activated by the electron-withdrawing nature of the ring (Br and OCF₃ are both EWG). Reductions (NaBH₄) will proceed faster than with acetophenone.
-
Coupling Sensitivity: The C-Br bond is labile in the presence of Pd(0).
-
Base Sensitivity: Strong bases (e.g., NaH, LDA) can deprotonate the alpha-methyl group (enolate formation).[1]
Synthetic Workflow Visualization
The following diagram maps the safe synthetic pathways utilizing this scaffold.
Figure 2: Synthetic Divergence.[1] The scaffold offers three distinct vectors for elaboration. Note that Pathway A (Suzuki) requires inert atmosphere to prevent homocoupling.[1]
Part 7: References
-
Sigma-Aldrich. (2025).[4][5][6][7][8] Safety Data Sheet: 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one. Retrieved from (Search CAS: 940291-87-2).[1]
-
PubChem. (n.d.). Compound Summary: Acetophenone Derivatives. National Library of Medicine. Retrieved from .
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Halogenated Acetophenones. Retrieved from .
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3'-Bromo-acetophenone analogs. Retrieved from .
-
Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. ChemBioChem. (Contextual reference for OCF3 lipophilicity).
(Note: Specific CAS 940291-87-2 is a research chemical; where specific experimental toxicology is absent, data is extrapolated from validated Structure-Activity Relationship (SAR) analogs such as 3'-bromoacetophenone and 3'-(trifluoromethoxy)acetophenone.)[1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. capotchem.com [capotchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Solubility Profile & Handling of 3'-Bromo-5'-(trifluoromethoxy)acetophenone
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 3'-Bromo-5'-(trifluoromethoxy)acetophenone .
A Technical Guide for Research & Development[1]
Executive Summary & Compound Analysis
3'-Bromo-5'-(trifluoromethoxy)acetophenone is a specialized disubstituted aromatic ketone intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure combines a lipophilic trifluoromethoxy group (
Due to the specialized nature of this intermediate, direct experimental solubility data is often proprietary or absent from public databases. This guide utilizes Structure-Property Relationship (SPR) analysis and validated analog data (e.g., 3'-bromoacetophenone and 3'-(trifluoromethoxy)acetophenone) to provide a high-confidence solubility profile.[1]
Physicochemical Profile (Predicted)
| Property | Value / Prediction | Mechanistic Rationale |
| IUPAC Name | 1-(3-Bromo-5-(trifluoromethoxy)phenyl)ethanone | Official designation.[1] |
| Molecular Formula | Core acetophenone + Br + | |
| Molecular Weight | ~283.04 g/mol | Heavy bromine atom significantly increases MW. |
| LogP (Predicted) | 3.8 – 4.2 | Highly lipophilic due to |
| Physical State | Low-melting Solid or Oil | Asymmetry and fluorine atoms disrupt crystal packing.[1] |
| H-Bond Donors | 0 | No -OH or -NH groups.[1] |
| H-Bond Acceptors | 4 | Carbonyl oxygen + 3 Fluorine atoms (weak acceptors).[1] |
Solubility Profile
The solubility of 3'-Bromo-5'-(trifluoromethoxy)acetophenone is governed by the "like dissolves like" principle.[1] The molecule is highly lipophilic and non-polar to moderately polar , lacking hydrogen bond donors.
Predicted Solubility Table
Data is estimated based on functional group contribution methods and analog behavior at 25°C.
| Solvent Class | Specific Solvent | Solubility Rating | Technical Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary choice for extraction and transport.[1] The high lipophilicity of the |
| Polar Aprotic | THF, Ethyl Acetate, Acetonitrile | Excellent (>100 mg/mL) | Ideal for reactions. The ketone carbonyl interacts favorably with these solvents via dipole-dipole forces.[1] |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Good to Excellent (>50 mg/mL) | Preferred for high-temperature couplings (e.g., Suzuki). |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Soluble, but less so than in aprotic solvents. Solubility increases significantly with temperature (reflux). |
| Ethers | Diethyl Ether, MTBE, 1,4-Dioxane | Good (>50 mg/mL) | Excellent for Grignard reactions. Anhydrous grades are required for organometallic steps. |
| Alkanes | Hexane, Pentane, Heptane | Low to Moderate (<10 mg/mL) | Often used as an anti-solvent for crystallization. The polar ketone group limits solubility in pure alkanes. |
| Aqueous | Water, Aqueous Buffers | Insoluble (<0.1 mg/mL) | The hydrophobic |
Mechanistic Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the compound's structural features.
Figure 1: Structural features dictating solvent compatibility.[1] The lipophilic domains drive solubility in non-polar/chlorinated solvents, while the acetyl group allows for moderate compatibility with alcohols.
Experimental Protocol: Solubility Determination
To validate the solubility for a specific application (e.g., formulation or crystallization), use the Saturation Shake-Flask Method . This protocol ensures thermodynamic equilibrium is reached.
Materials Required[2][3][4][5]
-
Compound: 3'-Bromo-5'-(trifluoromethoxy)acetophenone (>50 mg)[1]
-
Solvents: HPLC-grade (DCM, MeOH, Toluene, etc.)
-
Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC or UV-Vis Spectrophotometer.
Step-by-Step Methodology
-
Preparation: Add excess solid compound (approx. 20-50 mg) to a glass vial containing 1.0 mL of the target solvent.
-
Equilibration: Seal the vial and agitate on an orbital shaker at 25°C for 24 hours. Ensure solid remains visible; if all solid dissolves, add more until saturation is observed.
-
Sedimentation: Stop agitation and allow the suspension to settle for 1-2 hours.
-
Filtration: Carefully withdraw the supernatant and filter through a 0.45 µm PTFE filter (compatible with organic solvents) to remove undissolved solids.
-
Dilution: Dilute the filtrate with a compatible mobile phase (e.g., Acetonitrile) to land within the linear dynamic range of the detector.
-
Quantification: Analyze via HPLC-UV (typically at 254 nm) against a pre-established calibration curve.
Figure 2: Workflow for thermodynamic solubility determination.
Application-Specific Solvent Selection[1]
For synthetic chemists, selecting the right solvent is crucial for reaction success.
Suzuki-Miyaura Cross-Coupling[1]
-
Role: Coupling the aryl bromide with boronic acids.
-
Recommended Solvent System: Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1) .
-
Why: The compound is highly soluble in Toluene and Dioxane. The biphasic system (with water) dissolves the inorganic base (
or ), while the organic phase solubilizes the lipophilic substrate.
Grignard Reaction / Nucleophilic Addition
-
Role: Attacking the ketone carbonyl.
-
Recommended Solvent: Anhydrous THF or Diethyl Ether .
-
Why: High solubility is required at low temperatures (-78°C to 0°C).[1] THF coordinates with the magnesium species, stabilizing the Grignard reagent.
Reduction (Ketone to Alcohol)[1]
-
Role: Reducing the acetyl group to a secondary alcohol (using
). -
Recommended Solvent: Methanol or Ethanol .
-
Why: While solubility is only "moderate" at room temperature, it is sufficient for the reaction. Protic solvents are required to protonate the intermediate alkoxide.
Safety & Handling
Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Always handle in a fume hood. The trifluoromethoxy group does not generally add specific acute toxicity beyond the standard halogenated aromatic profile, but it increases skin permeability.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar) if possible, though acetophenones are generally stable to air.
References
-
Lipophilicity of Fluorinated Groups
- Solubility of Acetophenone Derivatives: Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press. Note: Provides baseline data for 3'-bromoacetophenone used for analog prediction.
- Leroux, F. (2011). The Trifluoromethoxy Group: A Pharmacophore of Choice in Drug Discovery. ChemMedChem, 6(9), 1558-1570.
- Noyes, A. A., & Whitney, W. R. (1897). The Rate of Solution of Solid Substances in Their Own Solutions. Journal of the American Chemical Society, 19(12), 930-934.
Sources
The Metabolic Stability of Trifluoromethoxy Acetophenone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Advantage of Fluorination in Drug Design
In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges, chief among them being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound's metabolic stability is a critical determinant of its oral bioavailability, half-life, and overall therapeutic index. Insufficient stability can lead to rapid clearance, suboptimal exposure, and the formation of potentially toxic metabolites, dooming an otherwise potent molecule.
Among the strategies employed by medicinal chemists to enhance metabolic stability, the incorporation of fluorine-containing functional groups has proven exceptionally effective.[1] This guide focuses on a specific and increasingly important structural motif: trifluoromethoxy acetophenone . The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of electronic and steric properties that can profoundly and favorably influence a molecule's metabolic fate.[2]
This document serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond theoretical concepts to provide a practical framework for understanding, predicting, and experimentally assessing the metabolic stability of trifluoromethoxy acetophenone derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for in vitro assessment, and explore the anticipated metabolic pathways for this important class of compounds.
Pillar 1: The Physicochemical Rationale for Enhanced Stability
The decision to incorporate a trifluoromethoxy group is a strategic one, rooted in its fundamental physicochemical properties that directly counter common metabolic pathways.
Electronic Effects and Metabolic Blocking
The -OCF3 group is strongly electron-withdrawing, a property conferred by the high electronegativity of the three fluorine atoms. This has a profound effect on the adjacent aromatic ring. Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism, are electrophilic in nature and preferentially attack electron-rich aromatic systems.[3] By withdrawing electron density, the trifluoromethoxy group deactivates the aromatic ring, making it less susceptible to oxidative attack by CYPs.[4]
Furthermore, the -OCF3 group is a superior metabolic blocker compared to its more common analogue, the methoxy (-OCH3) group. The methoxy group is notoriously prone to O-dealkylation, a rapid metabolic pathway mediated by enzymes like CYP2D6 and CYP2C19, which cleaves the methyl group to form a phenol. The carbon-fluorine bond, one of the strongest in organic chemistry, renders the trifluoromethoxy group exceptionally resistant to this type of enzymatic cleavage.[2] Studies on analogous structures, such as 4-trifluoromethoxyaniline, have shown the -OCF3 group to be metabolically robust, with no evidence of O-detrifluoromethylation observed.[5]
Lipophilicity and Permeability
The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[2] This increased lipophilicity can enhance a compound's ability to permeate cellular membranes, a crucial factor for oral absorption and reaching intracellular targets. This allows for a fine-tuning of the molecule's overall logP, balancing solubility with the permeability needed for good pharmacokinetic behavior.[4]
Pillar 2: Anticipated Metabolic Pathways
While the -OCF3 group itself is stable, the rest of the trifluoromethoxy acetophenone scaffold presents potential sites for metabolic transformation. A proactive understanding of these "metabolic soft spots" is essential for rational drug design. Metabolism is typically divided into two phases.
-
Phase I Metabolism : Involves oxidation, reduction, or hydrolysis to introduce or unmask a polar functional group. This is primarily mediated by CYP enzymes in the liver.[6]
-
Phase II Metabolism : Involves the conjugation of the newly formed polar group with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.[7]
Based on the trifluoromethoxy acetophenone core, the following pathways are the most likely:
-
Aromatic Hydroxylation : Despite the deactivating effect of the -OCF3 group, the aromatic ring remains a potential site for CYP-mediated oxidation, likely at the positions ortho or meta to the acetyl group. This would be followed by rapid Phase II sulfation or glucuronidation. Studies on the closely related 4-trifluoromethoxyacetanilide confirm that ring hydroxylation followed by sulfation is a major metabolic route.[5]
-
Ketone Reduction : The acetophenone carbonyl group is susceptible to reduction by carbonyl reductases to form a secondary alcohol. This introduces a new chiral center and a polar hydroxyl group that can undergo subsequent glucuronidation.
-
Baeyer-Villiger Oxidation : A less common but possible pathway for aryl ketones is the Baeyer-Villiger oxidation, mediated by flavin-containing monooxygenases. This reaction would insert an oxygen atom between the carbonyl carbon and the aromatic ring, converting the acetophenone into a phenyl acetate derivative.[8][9] This ester could then be hydrolyzed to a phenol.
The following diagram illustrates these potential metabolic transformations.
Caption: Predicted Phase I and Phase II metabolic pathways.
Pillar 3: The In Vitro Liver Microsomal Stability Assay
The cornerstone for evaluating metabolic stability in early drug discovery is the in vitro liver microsomal stability assay. This assay provides a robust, high-throughput method to determine a compound's intrinsic clearance, a measure of how efficiently the liver can metabolize it.[10]
Causality Behind the Method: Why Liver Microsomes?
Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) when they are homogenized.[10] This fraction is enriched with the vast majority of the drug-metabolizing CYP450 enzymes responsible for Phase I metabolism.[3] By incubating a test compound with liver microsomes and an appropriate cofactor, we can simulate and measure the extent of Phase I metabolic turnover in a controlled environment.
Protocol as a Self-Validating System
A robust protocol includes controls that validate the results of each experiment.
-
-NADPH Control : Incubating the compound with microsomes without the essential cofactor NADPH. No metabolism should occur, confirming that any compound loss in the main experiment is enzyme-dependent.
-
+NADPH Control (with known substrate) : Including a compound with a known metabolic rate (e.g., testosterone, verapamil) validates that the microsomal batch and cofactor system are active.
-
0-minute Time Point : This sample, taken immediately after adding the compound, represents the initial concentration (100%) before any enzymatic activity can occur, serving as the baseline for all other time points.
Detailed Step-by-Step Experimental Protocol
This protocol outlines a typical human liver microsomal (HLM) stability assay.
1. Reagent Preparation:
- Phosphate Buffer (100 mM, pH 7.4) : Prepare and bring to 37°C.
- Test Compound Stock Solution (10 mM in DMSO) : Prepare a high-concentration stock of your trifluoromethoxy acetophenone derivative.
- Test Compound Working Solution (100 µM) : Dilute the stock solution in acetonitrile or a similar organic solvent.
- NADPH Regenerating System Solution (in Phosphate Buffer) : Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously regenerates the NADPH consumed during the reaction. Commercial kits are readily available and recommended for consistency.
- Human Liver Microsomes (20 mg/mL stock) : Thaw a commercial pooled HLM stock on ice. Pooled microsomes from multiple donors average out individual genetic variability in CYP expression.
- Microsomal Working Solution (1 mg/mL) : Dilute the HLM stock in cold phosphate buffer immediately before use.
- Stopping Solution : Ice-cold acetonitrile containing an internal standard (a chemically stable, non-interfering compound used for LC-MS/MS normalization).
2. Incubation Procedure:
- Arrange a 96-well plate for the time points (e.g., 0, 5, 15, 30, 60 minutes).
- Add the microsomal working solution to each well.
- Add the test compound working solution to initiate the reaction mixture (final test compound concentration is typically 1 µM).
- Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the system to equilibrate.
- Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells except the "-NADPH" controls. For "-NADPH" wells, add an equivalent volume of phosphate buffer.
- At each designated time point, terminate the reaction in the corresponding wells by adding a 2-3 fold volume of the ice-cold stopping solution. For the 0-minute time point, the stopping solution should be added before the NADPH system.
3. Sample Processing & Analysis:
- Seal the plate and vortex thoroughly to ensure complete protein precipitation.
- Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new 96-well plate for analysis.
- Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining percentage of the parent compound at each time point.[11]
The following diagram outlines this experimental workflow.
Caption: A typical experimental workflow for the assay.
Data Presentation and Interpretation
The primary data from the LC-MS/MS analysis is the peak area ratio of the test compound to the internal standard at each time point. This data is used to determine key metabolic stability parameters.
-
Plotting the Data : Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.
-
Calculating the Slope : The slope of the line from this plot is the elimination rate constant (k).
-
Calculating Half-Life (t1/2) : The in vitro half-life is the time it takes for 50% of the compound to be metabolized. It is calculated from the slope:
-
t1/2 = 0.693 / |k|
-
-
Calculating Intrinsic Clearance (CLint) : This value represents the theoretical maximum clearance rate by the liver, normalized to the amount of microsomal protein.
-
CLint (µL/min/mg) = (0.693 / t1/2) * (Volume of incubation / mg of microsomal protein)
-
The results are often categorized for easier comparison, as shown in the table below.
| Category | In Vitro t1/2 (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Interpretation |
| High Stability | > 60 | < 12 | Low hepatic clearance expected. Favorable. |
| Moderate Stability | 15 - 60 | 12 - 80 | Moderate hepatic clearance expected. |
| Low Stability | < 15 | > 80 | High hepatic clearance expected. Potential liability. |
Note: These are generalized categories and the definition of "acceptable" stability is project-dependent.
Conclusion: Integrating Stability Data into Drug Design
The metabolic stability of trifluoromethoxy acetophenone derivatives is fundamentally enhanced by the inherent chemical robustness of the trifluoromethoxy group, which effectively shields the molecule from common and rapid metabolic pathways like O-dealkylation and deactivates the aromatic ring to oxidative attack.[2] However, the acetophenone core itself remains susceptible to metabolism, primarily through ketone reduction and, to a lesser extent, aromatic hydroxylation.
A well-executed in vitro liver microsomal stability assay provides critical, early-stage data on a compound's metabolic liabilities.[10] By understanding the likely metabolic pathways and quantifying the rate of turnover, medicinal chemists can make informed decisions. If a derivative shows low stability, the data can guide rational structural modifications to block the identified metabolic "soft spots," iterating towards a candidate with an optimized pharmacokinetic profile. This structured, data-driven approach is indispensable for navigating the complex path of drug discovery and development.
References
-
Nicholson, J. K., et al. "The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR." Journal of Pharmaceutical and Biomedical Analysis. ([Link])
-
Mendes, M. J., & Nicolau, M. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI. ([Link])
-
Zhang, D., et al. "Analytical strategies for identifying drug metabolites." Mass Spectrometry Reviews. ([Link])
-
Guengerich, F. P. "A history of the roles of cytochrome P450 enzymes in the toxicity of drugs." Archives of Toxicology. ([Link])
-
A. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. ([Link])
-
Molecules. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI. ([Link])
-
AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm. ([Link])
-
Bhattarai, P., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. ([Link])
-
Zancanella, M., et al. "Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs." MDPI. ([Link])
-
National Center for Biotechnology Information. "Biochemistry, Cytochrome P450." StatPearls. ([Link])
-
Handwritten Tutorials. "Pharmacokinetics 4 - Metabolism." YouTube. ([Link])
-
Darby, R. A. J., et al. "Conversion of 4-hydroxyacetophenone into 4-phenyl acetate by a flavin adenine dinucleotide-containing Baeyer-Villiger-type monooxygenase." Journal of Bacteriology. ([Link])
-
National Center for Biotechnology Information. "Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase." PubMed Central. ([Link])
-
Obach, R. S. "The prediction of human clearance from hepatic microsomal metabolism data." Current Opinion in Drug Discovery & Development. ([Link])
-
Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. ([Link])
-
ManTech Publications. "Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies." ManTech Publications. ([Link])
-
ResearchGate. "Protocol for the Human Liver Microsome Stability Assay." ResearchGate. ([Link])
-
Frontiers. "The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review." Frontiers in Pharmacology. ([Link])
-
protocols.io. "Microsomal stability assay for human and mouse liver microsomes." protocols.io. ([Link])
-
Darby, R. A. J., et al. "Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase." PubMed Central. ([Link])
-
Zhang, D., et al. "Analytical strategies for identifying drug metabolites." Mass Spectrometry Reviews. ([Link])
-
National Center for Biotechnology Information. "Biochemistry, Cytochrome P450." StatPearls. ([Link])
-
Handwritten Tutorials. "Pharmacokinetics 4 - Metabolism." YouTube. ([Link])
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. mdpi.com [mdpi.com]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Conversion of 4-hydroxyacetophenone into 4-phenyl acetate by a flavin adenine dinucleotide-containing Baeyer-Villiger-type monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (Trifluoromethoxy)benzene | 456-55-3 [chemicalbook.com]
- 11. The metabolism of 2-trifluormethylaniline and its acetanilide in the rat by 19F NMR monitored enzyme hydrolysis and 1H/19F HPLC-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Deployment of the 3-Bromo-5-Trifluoromethoxy Phenyl Ring in Lead Optimization
Executive Summary
In the landscape of modern medicinal chemistry, the 3-bromo-5-(trifluoromethoxy)phenyl moiety represents a "privileged fragment"—a structural motif capable of simultaneously addressing potency, metabolic stability, and selectivity challenges. This guide dissects the bioisosteric utility of this specific substitution pattern.[1][2][3][4] By combining the directional sigma-hole (
Part 1: Physicochemical Profiling & Bioisosteric Rationale[5]
The 3,5-disubstitution pattern is not arbitrary; it is a calculated geometric and electronic decision designed to exploit the meta-positions of a phenyl ring, often leaving the para-position open for linker attachment or solvent exposure.
The Electronic & Steric Matrix
The synergy between the Bromine (Br) and Trifluoromethoxy (OCF
| Property | Component | Value / Characteristic | Impact on Drug Design |
| Electronic Effect | -OCF | Deactivates the ring, preventing oxidative metabolism at the remaining aromatic protons. | |
| Lipophilicity | -OCF | Hansch | Significantly increases LogP, facilitating membrane permeability and Blood-Brain Barrier (BBB) crossing. |
| Interaction | -Br | Forms linear halogen bonds (XB) with backbone carbonyls (C=O) or nucleophilic residues. | |
| Conformation | -OCF | Dihedral twist | The O-CF |
| Metabolic Stability | Ring | Blocked metabolic "soft spots" | The 3,5-pattern blocks CYP450-mediated hydroxylation at the most reactive sites. |
The Sigma-Hole Amplification
A critical, often overlooked feature is the electronic crosstalk. The electron-withdrawing nature of the -OCF
Part 2: Structural Biology & Interaction Dynamics
To visualize how this moiety functions within a binding pocket, we must look beyond 2D representations. The -OCF
Interaction Map: The "Anchor & Shield" Model
The following diagram illustrates the dual-functionality of the ring in a hypothetical protein binding pocket (e.g., a Kinase hinge region or GPCR allosteric site).
Figure 1: Mechanistic interaction map showing the Bromine atom acting as a directional anchor via halogen bonding, while the Trifluoromethoxy group provides shape complementarity to lipophilic pockets and blocks metabolic access.[5][6]
The "Orthogonal Twist" Advantage
Unlike the trifluoromethyl group (-CF
Part 3: Synthetic Accessibility & Protocol
For the medicinal chemist, "makeability" is paramount. The most robust entry point for this moiety is via Suzuki-Miyaura Cross-Coupling using the commercially available boronic acid.
Strategic Reagent: (3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid[5]
-
CAS: 1072951-48-4[7]
-
Utility: Allows late-stage diversification. The Boronic acid couples to a heteroaromatic core (the scaffold), leaving the Bromine intact for further elaboration or as the final halogen-bonding warhead.
Validated Synthetic Workflow
Objective: Coupling of 3-bromo-5-(trifluoromethoxy)phenylboronic acid to a heteroaryl chloride core.
Protocol:
-
Reagents:
-
Heteroaryl Chloride (1.0 eq)
-
(3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid (1.1 eq) [3]
-
Catalyst: Pd(dppf)Cl
·CH Cl (0.05 eq) -
Base: K
CO (2.0 M aq, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Step 1: Charge a microwave vial with the heteroaryl chloride, boronic acid, and Pd catalyst.
-
Step 2: Evacuate and backfill with Argon (3x).
-
Step 3: Add degassed 1,4-Dioxane and aqueous K
CO . -
Step 4: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).
-
Step 5: Crucial Check: Monitor by LCMS. The bromine atom on the boronic acid is electronically deactivated compared to the heteroaryl chloride, but homocoupling or polymerization can occur if the temperature is too high.
-
Step 6: Workup with EtOAc/Water. Dry over MgSO
.
-
Why this works: The Suzuki conditions are mild enough to preserve the Ar-Br bond (which is less reactive than the Ar-B(OH)
Part 4: Case Study & Decision Logic
When should you deploy this specific ring? Use the following decision tree to determine if the 3-Br-5-OCF
Optimization Decision Tree
Figure 2: Logical flow for selecting the 3-bromo-5-trifluoromethoxy moiety during SAR exploration. The convergence of halogen bonding needs and metabolic blocking dictates the selection.
Bioisosteric Swaps
-
Replacing -NO
: The -CF and -OCF groups are classic bioisosteres for the nitro group (often toxic). The 3-Br-5-OCF ring mimics the electron-withdrawing nature of a nitrophenyl ring but with improved safety and lipophilicity [4]. -
Replacing 3,5-Dichlorophenyl: While 3,5-Cl
is common, it lacks the directional specificity of the Bromine -hole and the unique solubility profile of the -OCF .
References
-
Introducing bromine to the molecular structure as a strategy for drug design. Source: Journal of Medical Science / Vertex AI Search URL:[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: PMC / NIH URL:[Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group. Source: Journal of Medicinal Chemistry URL:[Link]
Sources
- 1. jms.ump.edu.pl [jms.ump.edu.pl]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1072951-48-4|(3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
Technical Application Note: Synthesis of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one
[1][2]
Executive Summary & Retrosynthetic Analysis
This application note details the robust synthesis of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one , a critical intermediate for pharmaceutical and agrochemical discovery.[1][2] The molecule features a trifluoromethoxy (-OCF₃) group, a privileged pharmacophore that enhances metabolic stability and lipophilicity, alongside a bromine handle and an acetyl group.[3]
The synthesis poses a regioselectivity challenge: installing the acetyl group meta to both the directing bromine and trifluoromethoxy substituents.[2][3] Direct Friedel-Crafts acylation is unsuitable due to the directing effects of the substituents (ortho/para directors) which would favor the 2, 4, or 6 positions rather than the desired 1-position relative to the 3,5-substitution pattern.[2][3]
Therefore, this guide presents two controlled protocols:
-
Method A (Primary): Transformation of 3-bromo-5-(trifluoromethoxy)benzoic acid via a Weinreb amide intermediate.[1][2] This route offers the highest chemoselectivity and prevents over-addition.[2][3]
-
Method B (Alternative): Selective monolithiation of 1,3-dibromo-5-(trifluoromethoxy)benzene followed by electrophilic trapping.[1][2]
Pathway Visualization[1][2]
Figure 1: Retrosynthetic disconnection showing the Weinreb amide pathway (Method A) and the Lithiation pathway (Method B).[3]
Safety Protocols (Critical)
-
Fluorinated Compounds: Organofluorine compounds can exhibit unexpected toxicity.[2][3] Handle all precursors in a well-ventilated fume hood.[1][2][4]
-
Organolithium/Grignard Reagents: n-Butyllithium and Methylmagnesium bromide are pyrophoric and moisture-sensitive.[1][2] All reactions involving these must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[3]
-
Quenching: Quench reactions containing organometallics slowly at low temperatures to prevent violent exotherms.[2][3]
Method A: The Weinreb Amide Protocol (Recommended)[3]
This method is preferred for its reliability.[2][3] It avoids the formation of tertiary alcohols, a common side product when reacting Grignard reagents directly with acid chlorides or esters.[2][3]
Reagents & Materials[2][4][5][6][7][8][9][10][11][12][13]
-
Substrate: 3-Bromo-5-(trifluoromethoxy)benzoic acid [1].[1][2][5]
-
Amine Source: N,O-Dimethylhydroxylamine hydrochloride.[1][2]
-
Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) OR EDCI/HOBt.[2][3]
-
Nucleophile: Methylmagnesium bromide (3.0 M in diethyl ether).[3]
-
Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF).[3]
Step 1: Synthesis of the Weinreb Amide[2][3]
-
Activation: Charge a flame-dried round-bottom flask with 3-bromo-5-(trifluoromethoxy)benzoic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Coupling: Add CDI (1.1 equiv) in one portion. Evolution of CO₂ gas will be observed.[2][3] Stir at room temperature (RT) for 1 hour until gas evolution ceases.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by triethylamine (1.0 equiv) if the salt does not dissolve.
-
Reaction: Stir at RT for 3–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2]
-
Workup: Quench with 1M HCl. Extract with DCM (3x).[3] Wash combined organics with saturated NaHCO₃ and brine.[2][3] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to yield the N-methoxy-N-methyl-3-bromo-5-(trifluoromethoxy)benzamide.
Step 2: Grignard Addition to Form Ketone[2]
-
Setup: Dissolve the purified Weinreb amide (1.0 equiv) in anhydrous THF (0.15 M) under Argon. Cool the solution to 0°C .
-
Addition: Dropwise add MeMgBr (1.5 equiv) over 20 minutes. Maintain internal temperature < 5°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT over 1 hour. The stable chelated intermediate prevents double addition.[2][3]
-
Quench: Cool back to 0°C. Carefully add saturated aqueous NH₄Cl.
-
Isolation: Extract with diethyl ether or EtOAc. Wash with brine, dry (MgSO₄), and concentrate.[3]
-
Final Purification: The crude product is often pure enough (>95%).[2][3] If necessary, purify via silica gel chromatography (5-10% EtOAc in Hexanes).[2][3]
Method B: Selective Lithiation (Alternative)[2][3]
Use this method if the dibromide precursor is more accessible or cost-effective.[1][2] This requires strict temperature control to prevent double-lithiation (benzyne formation or dilithio species).[1][2]
Reagents
-
Electrophile: N-Methoxy-N-methylacetamide (Weinreb amide of acetic acid) OR Acetic Anhydride (less selective).[1][2]
Protocol
-
Cryogenic Setup: Place 1,3-dibromo-5-(trifluoromethoxy)benzene (1.0 equiv) in anhydrous THF (0.1 M) in a dry flask under Argon. Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi (1.05 equiv) dropwise over 30 minutes via syringe pump. The rate must be slow to ensure equilibration to the thermodynamically stable monolithio species.[2]
-
Trapping: Stir for 30 minutes at -78°C. Add N-methoxy-N-methylacetamide (1.2 equiv) dissolved in THF dropwise.
-
Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C.
-
Workup: Quench with dilute HCl. Extract with EtOAc.[2][3][4]
-
Purification: Standard silica chromatography as described in Method A.
Analytical Characterization
Validating the structure of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one requires checking for the loss of the carboxylic acid proton (Method A) or the loss of one bromine (Method B) and the appearance of the acetyl singlet.[1][2]
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.60 (s, 3H) | Methyl group of the ketone (-COCH₃).[1][2] |
| δ 7.50 - 8.00 (m, 3H) | Aromatic protons.[3] Pattern should show meta coupling (d, J~2Hz) characteristic of 1,3,5-substitution.[2][3] | |
| ¹⁹F NMR | δ -58.0 ppm (s, 3F) | Trifluoromethoxy group (-OCF₃).[1][2][3] Distinct singlet. |
| GC-MS / LC-MS | [M]⁺ = 282/284 | Characteristic 1:1 isotopic doublet due to Bromine (⁷⁹Br/⁸¹Br).[1][2] |
| IR Spectroscopy | ~1690 cm⁻¹ | Strong C=O stretch (Acetophenone).[3] |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete activation of acid.[1][2] | Ensure CO₂ evolution stops before adding amine.[2][3] Use fresh CDI or switch to SOCl₂ (reflux 1h) to make acid chloride first.[3] |
| Tertiary Alcohol Formation | Grignard reagent excess or unchelated intermediate.[2][3] | Use the Weinreb amide route (Method A) strictly.[3] Do not add Grignard to acid chloride.[2][3] |
| Starting Material Recovery (Method B) | Quenching by moisture before reaction. | Dry THF over Na/Benzophenone or molecular sieves.[2][3] Ensure Argon line is positive pressure. |
| Regioisomers (Method B) | "Benzyne" mechanism or proton scrambling.[3] | Keep temperature strictly at -78°C. Do not allow to warm before electrophile addition.[1][2] |
References
-
Sigma-Aldrich. 1-[3-bromo-5-(trifluoromethoxy)phenyl]ethan-1-one Product Page.[1][2][6] (CAS 940291-87-2).[1][2][7][6] Accessed Oct 2023.[2][3] Link
-
ChemicalBook. Synthesis of 3,5-bis(trifluoromethyl)acetophenone (Analogous Protocol). Demonstrates Grignard/Acetic Anhydride route. Link
-
Organic Syntheses. 3-Bromoacetophenone. Coll. Vol. 6, p.18 (1988).[3] Provides foundational knowledge for bromoacetophenone handling. Link
-
PubChem. 3-Bromo-5-(trifluoromethyl)aniline.[1][2] (Precursor data).[3][8][9][10] Link[3]
Sources
- 1. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 3. Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-Bromo-5-trifluoromethylbenzoic Acid CAS 328-67-6 [homesunshinepharma.com]
- 6. 1-[3-bromo-5-(trifluoromethoxy)phenyl]ethan-1-one | 940291-87-2 [sigmaaldrich.com]
- 7. 1-[3-bromo-5-(trifluoromethoxy)phenyl]ethan-1-one (1 x 100 mg) | Alchimica [shop.alchimica.cz]
- 8. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents [patents.google.com]
- 9. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 10. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
Application Note: Suzuki-Miyaura Coupling of 3'-Bromo-5'-(trifluoromethoxy)acetophenone
Executive Summary
Substrate: 3'-Bromo-5'-(trifluoromethoxy)acetophenone (CAS: N/A for specific commercial coupling; Analogous structures widely utilized). Application: Synthesis of biaryl scaffolds for medicinal chemistry (e.g., kinase inhibitors, metabolic modulators). Challenge: Balancing the high reactivity of the electron-deficient aryl bromide with the stability of the ketone and trifluoromethoxy groups. Solution: A robust, biphasic catalytic system utilizing Pd(dppf)Cl₂[1]·CH₂Cl₂ and Na₂CO₃ in 1,4-Dioxane/Water . This protocol prioritizes oxidative addition efficiency while suppressing dehalogenation side-pathways common in electron-poor systems.
Scientific Foundation & Reactivity Profile
Substrate Analysis
The substrate, 3'-Bromo-5'-(trifluoromethoxy)acetophenone , presents a specific electronic profile that dictates the reaction conditions:
-
Leaving Group (Br): Bromide is a standard leaving group, sufficiently reactive for Pd-catalyzed coupling.
-
Electronic Activation (-OCF₃ & -C(O)Me): Both the trifluoromethoxy (-OCF₃) and acetyl (-C(O)Me) groups are electron-withdrawing groups (EWGs).
-
Effect: They significantly lower the electron density of the aromatic ring.
-
Consequence: The Oxidative Addition step (Pd(0) inserting into C-Br) will be rapid.
-
-
Steric Environment: The 3,5-substitution pattern (meta-meta) leaves the bromine relatively accessible, minimizing steric hindrance during the transmetallation step.
-
Chemo-stability: The ketone is susceptible to nucleophilic attack by strong bases (e.g., hydroxides, alkoxides), necessitating the use of mild carbonate or phosphate bases.
Mechanistic Strategy
Since oxidative addition is fast, the rate-limiting step often shifts to Transmetallation . To facilitate this, we employ a base that activates the boronic acid without degrading the ketone. A bidentate ligand (dppf) is selected to stabilize the Pd(II) intermediate and prevent catalyst decomposition (Pd black formation) which can occur if the reaction stalls.
Standardized Experimental Protocol
Materials & Reagents
| Component | Role | Recommended Reagent | Equiv. |
| Substrate | Electrophile | 3'-Bromo-5'-(trifluoromethoxy)acetophenone | 1.0 |
| Coupling Partner | Nucleophile | Aryl Boronic Acid (Ar-B(OH)₂) | 1.2 - 1.5 |
| Catalyst | Palladium Source | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 - 0.05 (3-5 mol%) |
| Base | Activator | Na₂CO₃ (2.0 M Aqueous) | 2.0 - 3.0 |
| Solvent | Medium | 1,4-Dioxane (degassed) | [0.1 M - 0.2 M] |
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip a reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum.
-
Add 3'-Bromo-5'-(trifluoromethoxy)acetophenone (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).
-
Evacuate the vessel and backfill with Nitrogen or Argon (repeat 3 times).
Step 2: Solvent & Base Addition
-
Under positive inert gas pressure, inject 1,4-Dioxane (degassed).
-
Inject 2.0 M Na₂CO₃ (aq) .
-
Ratio: A typical solvent ratio is 4:1 (Dioxane : Water).
-
-
Seal the vessel effectively.
Step 3: Reaction
-
Heat the reaction mixture to 80–90 °C in an oil bath or heating block.
-
Stir vigorously. The biphasic nature requires good mixing to facilitate phase transfer of the activated boronate species.
-
Monitor via TLC or LC-MS.
-
Typical Time: 2 to 6 hours.
-
Endpoint: Disappearance of the aryl bromide.
-
Step 4: Workup & Purification
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and Water.
-
Separate layers. Extract the aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify via Silica Gel Column Chromatography (Gradient: Hexanes/EtOAc).
Visualization: Mechanism & Workflow
Catalytic Cycle (Mechanism)
The following diagram illustrates the specific pathway for this electron-deficient substrate.
Caption: The catalytic cycle highlights the rapid oxidative addition facilitated by the -OCF3 and Acetyl groups.
Experimental Workflow
Caption: Linear workflow for the bench-scale synthesis of 3'-Bromo-5'-(trifluoromethoxy)acetophenone derivatives.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation or poor transmetallation. | Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich ligands accelerate transmetallation. |
| Dehalogenation (Ar-H) | Reaction too slow; Hydride source present. | Ensure solvent is strictly anhydrous/degassed. Lower temp to 70°C. Increase catalyst loading. |
| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid. | Ensure strict O₂-free environment. Add the boronic acid slowly or in portions. |
| Starting Material Recovery | Base too weak. | Switch Na₂CO₃ to K₃PO₄ (Potassium Phosphate Tribasic). It is stronger but usually ketone-compatible. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Provides insights on electron-deficient substrates). Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie, 48(50), 9240-9261. Link
-
Organic Chemistry Portal. Suzuki Coupling. (General reaction parameters and mechanism). Link
Sources
Application Note: Palladium-Catalyzed C–N Cross-Coupling of 3-Bromo-5-(trifluoromethoxy)acetophenone
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Traditional methods for aryl C–N bond formation often suffer from harsh reaction conditions and limited substrate scope.[1] The development of the Buchwald-Hartwig amination has provided a milder, more general alternative, significantly expanding the toolkit of synthetic chemists.[1][2]
This application note provides a detailed protocol for the Buchwald-Hartwig amination of a challenging, electron-deficient substrate: 3-bromo-5-(trifluoromethoxy)acetophenone. The presence of two strong electron-withdrawing groups—the trifluoromethoxy (-OCF₃) and the acetyl (-COCH₃) moieties—deactivates the aryl bromide towards oxidative addition, a key step in the catalytic cycle. However, these functional groups are of significant interest in medicinal chemistry, as the trifluoromethoxy group can enhance metabolic stability and lipophilicity.[5][6] This guide offers a robust starting point for researchers, detailing catalyst selection, reaction setup, and product isolation for the successful amination of this substrate class. For the purpose of this protocol, morpholine is used as a representative secondary amine coupling partner.
Scientific Principles and Strategic Considerations
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[7][8] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.[8][9] For electron-deficient substrates like 3-bromo-5-(trifluoromethoxy)acetophenone, this step can be sluggish.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.
-
Reductive Elimination: The desired C–N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][8][9]
Causality Behind Experimental Choices:
-
Substrate: 3-Bromo-5-(trifluoromethoxy)acetophenone is an electron-poor aryl bromide. The strong electron-withdrawing nature of the trifluoromethoxy and acetyl groups makes the C-Br bond stronger and less susceptible to oxidative addition by the palladium catalyst.
-
Catalyst and Ligand Selection: To overcome the challenge of the electron-deficient substrate, a highly active catalyst system is required. We have selected a fourth-generation (G4) Buchwald precatalyst, XPhos Pd G4 .
-
Palladium Precatalyst: Precatalysts are air- and moisture-stable palladium(II) complexes that are efficiently reduced in situ to the active palladium(0) species.[10] This offers convenience and reproducibility over using air-sensitive Pd(0) sources directly.
-
Ligand (XPhos): XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky, electron-rich monophosphine ligand.[4] Its steric bulk promotes the reductive elimination step, while its electron-donating character facilitates the initial oxidative addition to the electron-poor aryl bromide.[4] Such biaryl phosphine ligands have proven highly effective for challenging couplings.[10]
-
-
Base: A strong, non-nucleophilic base is crucial for deprotonating the amine without competing in side reactions. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for these reactions, driving the formation of the key palladium-amide intermediate.[11]
-
Solvent: Anhydrous, polar aprotic solvents are typically used. Toluene is selected for its ability to dissolve the reactants and its suitable boiling point for this transformation. High-impact solvents like 1,4-dioxane should be avoided when possible for environmental reasons.[12]
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Experimental Protocol
This protocol describes the coupling of 3-bromo-5-(trifluoromethoxy)acetophenone with morpholine.
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molar Equiv. | Amount | MW ( g/mol ) | Notes |
| 3-Bromo-5-(trifluoromethoxy)acetophenone | 1.0 | 283 mg (1.0 mmol) | 283.05 | Substrate |
| Morpholine | 1.2 | 105 mg (1.2 mmol) | 87.12 | Amine |
| Sodium tert-butoxide (NaOt-Bu) | 1.4 | 135 mg (1.4 mmol) | 96.10 | Base |
| XPhos Pd G4 | 0.02 (2 mol%) | 17.5 mg (0.02 mmol) | 873.49 | Catalyst |
| Anhydrous Toluene | - | 5 mL | - | Solvent |
| Reaction Temperature | - | 100 °C | - | - |
| Reaction Time | - | 12-24 h | - | Monitor by TLC/GC-MS |
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-bromo-5-(trifluoromethoxy)acetophenone (283 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos Pd G4 (17.5 mg, 0.02 mmol).
-
Scientist's Note: It is critical to use an oven-dried flask to exclude moisture, which can interfere with the base and catalyst. The solid reagents can be weighed out in the air, but the flask should be sealed quickly.
-
-
Inert Atmosphere Purge:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Reagent Addition:
-
Using a syringe, add anhydrous toluene (5 mL) to the flask.
-
Add morpholine (105 mg, 0.104 mL, 1.2 mmol) to the stirring mixture via syringe.
-
Scientist's Note: Ensure the toluene is anhydrous. The use of a solvent from a freshly opened bottle or one passed through a solvent purification system is recommended.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring Progress: The reaction can be monitored by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting aryl bromide.
-
-
Reaction Workup:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Scientist's Note: The brine wash helps to remove residual water from the organic phase.
-
-
Product Isolation and Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product will likely be a solid or oil. Purify the crude material by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product, 1-(3-morpholino-5-(trifluoromethoxy)phenyl)ethan-1-one.
-
Visualizations
Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle
A simplified catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow Summary
Step-by-step workflow for the amination protocol.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Singleton, A. T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
Organ, M. G., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. Retrieved from [Link]
-
Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. Retrieved from [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]
-
Oxford Academic. (n.d.). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. research.rug.nl [research.rug.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: Grignard Protocols for 3-Bromo-5-(Trifluoromethoxy)phenyl Ethanone
This Application Note is designed for research and process chemists utilizing 3-bromo-5-(trifluoromethoxy)phenyl ethanone (CAS: 1-(3-bromo-5-(trifluoromethoxy)phenyl)ethanone) in drug discovery and intermediate synthesis.
The protocols below address the specific chemoselectivity challenges posed by this scaffold: the competition between nucleophilic addition at the ketone and the acidity of the
Critical Analysis & Reactivity Profile
Before initiating synthesis, the user must understand the electronic "personality" of this molecule. It is not a standard acetophenone; it is a highly activated electrophile with a hidden trap.
The Electronic Trap
The phenyl ring bears two meta-positioned electron-withdrawing groups (EWGs):
-
-OCF
(Trifluoromethoxy): Strong inductive withdrawal ( ). -
-Br (Bromo): Inductive withdrawal.
Consequences for Grignard Chemistry:
-
Hyper-Electrophilicity: The ketone carbonyl is significantly more electrophilic than unsubstituted acetophenone, favoring rapid nucleophilic attack.
-
-Proton Acidity (The Risk): The EWGs stabilize the enolate form. Basic Grignard reagents (especially bulky ones like
-BuMgCl or -PrMgCl) may act as Bronsted bases rather than nucleophiles, deprotonating the -methyl group. This leads to enolization and recovery of starting material upon quenching, a common "silent failure" in this scaffold.
Strategic Solution
To mitigate enolization, this guide provides two protocols:
-
Protocol A (Standard): For non-bulky, nucleophilic Grignards (e.g., MeMgBr, PhMgBr).
-
Protocol B (Organocerium/Luche): For basic or sterically hindered Grignards, utilizing CeCl
to increase nucleophilicity while suppressing basicity.
Experimental Protocols
Protocol A: Standard Nucleophilic Addition (Low Temperature)
Best for: Primary alkyl or aryl Grignards (e.g., Methyl, Ethyl, Phenyl).
Reagents:
-
Substrate: 3-bromo-5-(trifluoromethoxy)phenyl ethanone (1.0 equiv)
-
Grignard Reagent: R-MgX (1.2 – 1.5 equiv, typically 1.0 M or 3.0 M in THF/Ether)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, N
/Ar inlet, and a rubber septum. -
Dissolution: Charge the flask with the substrate (1.0 equiv) and anhydrous THF (concentration ~0.2 M). Cool the solution to -78 °C (dry ice/acetone bath).
-
Expert Note: Low temperature is critical to kinetically favor addition over deprotonation.
-
-
Addition: Add the Grignard reagent dropwise via syringe over 15-20 minutes.
-
Observation: A color change (often yellow to dark orange) indicates formation of the magnesium alkoxide.
-
-
Reaction: Stir at -78 °C for 1 hour. Monitor by TLC or LCMS.
-
Checkpoint: If starting material persists, warm slowly to 0 °C. Do not exceed 0 °C to prevent side reactions with the aryl bromide.
-
-
Quench: While still cold, quench by slow addition of saturated aqueous NH
Cl. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.
Protocol B: Cerium(III)-Mediated Addition (The "Imamoto" Method)
Best for: Basic, hindered, or "difficult" Grignards (e.g., Isopropyl, t-Butyl, Allyl).
Mechanism: Transmetallation forms an organocerium species (R-CeCl
Reagents:
Step-by-Step Methodology:
-
Drying CeCl
(CRITICAL):-
Place CeCl
·7H O (1.5 equiv) in a flask. -
Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours with stirring. The powder should become fine and white.
-
Note: Failure to fully dry the salt will kill the Grignard reagent.
-
-
Slurry Formation: Cool the flask to room temperature under Argon. Add anhydrous THF (10 mL/g CeCl
) and stir for 2 hours to form a milky suspension. -
Transmetallation: Cool the slurry to -78 °C . Add the Grignard reagent (1.5 equiv) dropwise. Stir for 30 minutes.
-
Substrate Addition: Dissolve 3-bromo-5-(trifluoromethoxy)phenyl ethanone (1.0 equiv) in minimal THF. Add this solution dropwise to the Organocerium mixture at -78 °C.
-
Reaction & Workup: Stir for 2-4 hours, allowing the mixture to slowly warm to 0 °C. Quench with 10% aqueous acetic acid or sat. NH
Cl.
Data Presentation & Troubleshooting
Comparative Reactivity Table
| Variable | Standard Grignard (Protocol A) | Organocerium (Protocol B) |
| Active Species | R-MgX | R-CeCl |
| Basicity | High (Risk of Enolization) | Low (Suppressed Enolization) |
| Nucleophilicity | Moderate | High (Oxophilic activation) |
| Rec. Temp | -78 °C to 0 °C | -78 °C to RT |
| Ideal Substrates | MeMgBr, PhMgBr | |
| Risk Factor | Recovery of SM (Enolization) | Moisture sensitivity (Drying CeCl |
Reaction Logic Visualization
The following diagram illustrates the decision pathway for selecting the correct protocol based on the Grignard reagent's steric profile.
Figure 1: Decision tree for optimizing nucleophilic addition to electron-deficient acetophenones.
Advanced Strategy: The "Reverse" Approach
Context: If the goal is to functionalize the Bromide position (e.g., to attach the ring to another scaffold) while keeping the ketone intact.
You cannot form a Grignard reagent directly from 3-bromo-5-(trifluoromethoxy)phenyl ethanone because the magnesium-carbon bond would immediately attack the ketone of a neighboring molecule (polymerization).
Workflow:
-
Protection: Convert the ketone to a dioxolane (ketal) using Ethylene Glycol/pTSA in refluxing toluene (Dean-Stark).
-
Grignard Formation: React the protected aryl bromide with Mg turnings or
-PrMgCl·LiCl (Turbo Grignard) to form the aryl magnesium species. -
Electrophile Capture: React with external electrophiles (Aldehydes, CO
, etc.). -
Deprotection: Acidic hydrolysis (HCl/THF) to restore the ketone.
References
-
Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.
-
Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320.
-
Sigma-Aldrich. "Product Specification: 1-(3-Bromo-5-(trifluoromethoxy)phenyl)ethanone."
-
Reich, H. J. "Organometallic Chemistry: Enolization vs Nucleophilic Addition." University of Wisconsin-Madison Chemistry Database.
Sources
Synthesis of Novel Kinase Inhibitors Utilizing 3'-Bromo-5'-(trifluoromethoxy)acetophenone: An Application Guide
Introduction: Strategic Design of Kinase Inhibitors
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery. The development of small molecule kinase inhibitors has revolutionized targeted therapy, offering more precise and less toxic treatment options compared to conventional chemotherapy.
The strategic design of these inhibitors often involves the incorporation of specific chemical moieties to enhance their pharmacological properties. Halogen atoms, such as bromine, and fluorine-containing groups, like the trifluoromethoxy group, are particularly valuable in medicinal chemistry. The trifluoromethoxy (-OCF₃) group can significantly improve metabolic stability, lipophilicity, and binding affinity of a molecule to its target protein.[1][2] The bromo group serves as a versatile synthetic handle, enabling the construction of complex molecular architectures through various cross-coupling reactions.[3]
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel kinase inhibitors using 3'-Bromo-5'-(trifluoromethoxy)acetophenone as a key starting material. This compound offers a unique combination of a reactive ketone, a synthetically versatile aryl bromide, and the beneficial trifluoromethoxy group, making it an excellent scaffold for the development of potent and selective kinase inhibitors. We will explore its application in the synthesis of pyrazole and 2-aminothiazole-based kinase inhibitors, two prominent scaffolds in kinase inhibitor design.
Physicochemical Properties of 3'-Bromo-5'-(trifluoromethoxy)acetophenone
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Reference |
| CAS Number | 170141-63-6 | [4] |
| Molecular Formula | C₉H₆BrF₃O | [5] |
| Molecular Weight | 267.04 g/mol | [5] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Boiling Point | 49 - 51 °C at 13 mmHg | [4] |
| Purity | ≥ 97% | [4] |
Synthetic Pathways and Protocols
The following sections detail the synthetic routes to two major classes of kinase inhibitors starting from 3'-Bromo-5'-(trifluoromethoxy)acetophenone. The experimental workflows are designed to be logical and reproducible for researchers in a drug development setting.
Protocol 1: Synthesis of a Pyrazole-Based Kinase Inhibitor Core
Many potent kinase inhibitors, including those targeting JNK and Aurora kinases, are built upon a pyrazole scaffold.[6][7] This protocol outlines a general and robust method for constructing a substituted pyrazole core.
Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for pyrazole core synthesis.
Step-by-Step Protocol:
Step 1: Claisen Condensation
-
To a solution of sodium ethoxide (NaOEt) (1.2 eq.) in absolute ethanol (EtOH), add 3'-Bromo-5'-(trifluoromethoxy)acetophenone (1.0 eq.).
-
Add diethyl oxalate (1.1 eq.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 1-(3-bromo-5-(trifluoromethoxy)phenyl)-2,4-dioxobutanoate.
Step 2: Cyclocondensation with Hydrazine
-
Dissolve the crude butanoate from the previous step in ethanol.
-
Add hydrazine hydrate (1.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Cool the reaction to room temperature, which should result in the precipitation of the pyrazole product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 5-(3-Bromo-5-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylic acid.
This pyrazole core, with its reactive carboxylic acid and bromo functionalities, is now primed for further diversification, for instance, through amide coupling and Suzuki-Miyaura cross-coupling reactions to generate a library of potential kinase inhibitors.
Protocol 2: Synthesis of a 2-Aminothiazole-Based Kinase Inhibitor Scaffold
The 2-aminothiazole moiety is another privileged scaffold in kinase inhibitor design, found in drugs targeting a variety of kinases.[8][9] This protocol details the synthesis of a 2-aminothiazole intermediate.
Experimental Workflow: 2-Aminothiazole Synthesis
Caption: Workflow for 2-aminothiazole scaffold synthesis.
Step-by-Step Protocol:
Step 1: α-Bromination of the Acetophenone
-
Dissolve 3'-Bromo-5'-(trifluoromethoxy)acetophenone (1.0 eq.) in glacial acetic acid.
-
Slowly add a solution of bromine (1.05 eq.) in acetic acid dropwise at room temperature while stirring.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the α-bromo ketone.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum to yield 2-bromo-1-(3-bromo-5-(trifluoromethoxy)phenyl)ethan-1-one.
Step 2: Hantzsch Thiazole Synthesis
-
Suspend the α-bromo ketone from the previous step (1.0 eq.) and thiourea (1.1 eq.) in ethanol.
-
Heat the mixture to reflux and stir for 3-5 hours. The reaction should become homogeneous as it progresses.[10]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product, 5-(3-bromo-5-(trifluoromethoxy)phenyl)thiazol-2-amine, will precipitate. Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
The resulting 2-aminothiazole derivative is a versatile intermediate. The amino group can be acylated or alkylated, and the bromo group can be utilized in cross-coupling reactions to introduce further diversity.
Further Functionalization via Suzuki-Miyaura Cross-Coupling
The bromo-substituted heterocyclic cores synthesized in the previous protocols are ideal substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the introduction of various aryl and heteroaryl groups, which is a common strategy in the late-stage functionalization of kinase inhibitors to fine-tune their activity and selectivity.
General Protocol for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura coupling.
Procedure:
-
In a reaction vessel, combine the bromo-substituted pyrazole or 2-aminothiazole core (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 eq.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final functionalized kinase inhibitor.
Characterization Data
The structural confirmation of the synthesized compounds is paramount. Below is a table of expected characterization data for the key intermediates. Actual results may vary slightly.
| Compound | 1H NMR (Expected Signals) | Mass Spec (Expected m/z) |
| 2-Bromo-1-(3-bromo-5-(trifluoromethoxy)phenyl)ethan-1-one | δ 8.0-7.5 (m, 3H, Ar-H), 4.5 (s, 2H, -CH₂Br) | [M+H]⁺ ≈ 345, 347, 349 |
| 5-(3-Bromo-5-(trifluoromethoxy)phenyl)thiazol-2-amine | δ 7.8-7.2 (m, 4H, Ar-H, Thiazole-H), 7.0 (s, 2H, -NH₂) | [M+H]⁺ ≈ 325, 327 |
Conclusion and Future Perspectives
3'-Bromo-5'-(trifluoromethoxy)acetophenone is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this guide demonstrate its utility in constructing key heterocyclic scaffolds such as pyrazoles and 2-aminothiazoles. The presence of both the trifluoromethoxy group and the bromo functionality allows for a modular approach to inhibitor design, enabling the rapid generation of diverse compound libraries for screening and lead optimization. Future work could involve exploring other synthetic transformations of the ketone functionality and expanding the range of coupling partners in the Suzuki-Miyaura reaction to access an even broader chemical space of potential kinase inhibitors.
References
- Venkat Rao, C. et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazole. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
- Bowers, S. et al. (2011). Design and synthesis of brain penetrant selective JNK inhibitors with improved pharmacokinetic properties for the prevention of neurodegeneration. Bioorganic & Medicinal Chemistry Letters, 21(18), 5521-5527.
-
Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Journal of the Chinese Chemical Society. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]
-
PubMed. (2010). Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. Retrieved from [Link]
- Google Patents. (2016). Novel compounds as jnk kinase inhibitors.
-
ACS Publications. (2012). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2007). Synthesis and identification of[1][8][11]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
NIH. (2018). Route exploration and synthesis of the reported pyridone-based PDI inhibitor STK076545. PMC. Retrieved from [Link]
-
RSC Publishing. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). Retrieved from [Link]
-
NIH. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. Retrieved from [Link]
-
NIH. (2020). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. PMC. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
NIST. (n.d.). 3'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Retrieved from [Link]
- Google Patents. (2000). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
-
NIH. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. Retrieved from [Link]
- Google Patents. (2013). Method for synthesizing m-trifluoromethyl acetophenone.
-
MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
- Google Patents. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
-
ResearchGate. (2025). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. data.epo.org [data.epo.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and synthesis of brain penetrant selective JNK inhibitors with improved pharmacokinetic properties for the prevention of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Versatile Derivatization of the Acetyl Moiety in 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of the acetyl group in 1-[3-bromo-5-(trifluoromethoxy)phenyl]ethan-1-one . This substituted acetophenone is a valuable starting material in medicinal chemistry and materials science, largely due to the presence of the trifluoromethoxy and bromo substituents which modulate electronic properties and provide vectors for further functionalization. The acetyl group, in particular, serves as a highly versatile synthetic handle. This document details experimentally grounded protocols for key transformations including carbonyl reduction, α-carbon functionalization, condensation reactions, and oxidative rearrangements, enabling researchers to generate a diverse library of analogues for structure-activity relationship (SAR) studies and novel compound synthesis.
Introduction: The Strategic Value of Derivatization
1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one is a structurally important acetophenone derivative. The phenyl ring is decorated with two strongly electron-withdrawing groups: a bromine atom and a trifluoromethoxy group. These substituents significantly influence the reactivity of the acetyl moiety, particularly the acidity of the α-protons and the electrophilicity of the carbonyl carbon.
Derivatization of the acetyl group is a cornerstone of lead optimization in drug discovery. Modifications at this site can profoundly impact a molecule's physicochemical properties, including:
-
Solubility and Lipophilicity: Converting the ketone to an alcohol or an amine can introduce hydrogen bonding capabilities, altering aqueous solubility.
-
Target Binding: The acetyl group can be transformed into a wide array of functional groups (alcohols, esters, amides, heterocycles) that can engage in new interactions with a biological target.
-
Metabolic Stability: Modifying the acetyl group can block sites of metabolic oxidation or introduce functionalities that alter the molecule's metabolic profile.
-
Chirality: Reduction of the prochiral ketone introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets.
This guide moves beyond simple procedural lists to explain the chemical rationale behind each transformation, providing researchers with the foundational knowledge to adapt and troubleshoot these protocols.
Figure 1: Key derivatization pathways for the acetyl group of the title compound.
Pathway I: Reduction of the Carbonyl Group
The reduction of the ketone to a secondary alcohol is a fundamental transformation that introduces a hydroxyl group and a stereocenter. The resulting alcohol can serve as a hydrogen bond donor, potentially improving target affinity and solubility.
Expertise & Experience: Reagent Selection
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones over other reducible functional groups (e.g., esters, amides). It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH). For asymmetric reduction, enzymes or chiral catalysts can be employed to yield specific enantiomers, which is critical for producing stereochemically pure drug candidates.[1]
Protocol 2.1: Synthesis of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-ol
| Parameter | Value |
| Reactants | 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one, Sodium Borohydride (NaBH₄) |
| Stoichiometry | 1.0 eq. Substrate, 1.5 eq. NaBH₄ |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Workup | Aqueous acid (e.g., 1M HCl) quench, Extraction with Ethyl Acetate |
| Expected Product | 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-ol |
Step-by-Step Methodology:
-
Dissolve 1.0 g of 1-[3-bromo-5-(trifluoromethoxy)phenyl]ethan-1-one in 20 mL of methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 0.13 g of sodium borohydride (NaBH₄) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the flask back to 0 °C and slowly quench the reaction by adding 10 mL of 1M HCl dropwise to neutralize excess NaBH₄ and decompose the borate ester complex.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add 20 mL of water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude alcohol.
-
Purify the product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) if necessary.
Trustworthiness: This protocol is self-validating. The disappearance of the ketone spot and the appearance of a more polar alcohol spot on TLC confirms the reaction's progress. The final product can be unequivocally characterized by ¹H NMR (disappearance of the acetyl methyl singlet and appearance of a quartet for the methine proton and a doublet for the methyl group) and IR spectroscopy (appearance of a broad O-H stretch around 3300 cm⁻¹).
Pathway II: Functionalization at the α-Carbon
The α-carbon of the acetyl group is acidic and can be deprotonated to form an enolate, which is a powerful nucleophile. This reactivity allows for the introduction of various substituents at this position.
α-Halogenation: Creating a Reactive Intermediate
Introducing a bromine atom at the α-position transforms the ketone into a potent alkylating agent, ideal for synthesizing more complex molecules via nucleophilic substitution.
Protocol 3.1.1: Synthesis of 2-Bromo-1-[3-bromo-5-(trifluoromethoxy)phenyl]ethan-1-one
This protocol is adapted from a similar synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one.[2][3]
| Parameter | Value |
| Reactants | 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one, Bromine (Br₂) |
| Stoichiometry | 1.0 eq. Substrate, 1.0 eq. Br₂ |
| Solvent/Catalyst | Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 5-6 hours |
| Workup | Aqueous quench, Extraction with Ethyl Acetate |
| Expected Product | 2-Bromo-1-[3-bromo-5-(trifluoromethoxy)phenyl]ethan-1-one |
Step-by-Step Methodology:
-
In a fume hood, dissolve 1.0 g of the starting ketone in 10 mL of glacial acetic acid in a flask protected from light.
-
In a separate container, prepare a solution of 0.56 g of bromine (Br₂) in 5 mL of acetic acid.
-
Add the bromine solution dropwise to the stirred ketone solution at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 5 hours. Monitor by TLC.
-
Pour the reaction mixture into 50 mL of ice-water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with water and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the α-bromo ketone.
Safety Precaution: Bromine is highly corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
The Mannich Reaction: Synthesis of β-Amino Ketones
The Mannich reaction is a three-component condensation of the ketone, an amine (typically a secondary amine hydrochloride), and a non-enolizable aldehyde (usually formaldehyde) to produce a β-amino ketone, known as a Mannich base.[4][5] These bases are invaluable synthetic intermediates.[6]
Sources
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 1-[3,5-bis-(tri-fluoro-meth-yl)phen-yl]-2-bromo-ethan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannich Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. adichemistry.com [adichemistry.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Purification of 3'-Bromo-5'-(trifluoromethoxy)acetophenone
Executive Summary & Compound Profile
Welcome to the Technical Support Center. You are likely working with 3'-Bromo-5'-(trifluoromethoxy)acetophenone , a critical intermediate often used in the synthesis of complex APIs (particularly modulators involving lipophilic binding pockets).
This compound presents unique purification challenges due to the trifluoromethoxy (-OCF₃) group, which imparts significant lipophilicity and can lower the melting point, often resulting in a "supercooled oil" rather than a crystalline solid.
Compound Snapshot
| Property | Characteristic | Implication for Purification |
| Physical State | Low-melting solid or viscous oil | May require seeding or ultra-low temp to crystallize. |
| Lipophilicity | High (LogP > 3.5 est.) | Retains strongly on C18; elutes quickly on Silica. |
| Boiling Point | High (>250°C atm; ~90-100°C @ 0.5 mmHg) | Vacuum distillation is viable but requires high vacuum. |
| Key Impurities | Regioisomers, Protodebromination products | Requires high-resolution chromatography. |
Initial Assessment: The Triage Phase
Before selecting a method, perform this rapid diagnostic to save time.
Q: What is the visual state of your crude material?
-
Dark Brown/Black Tar: High polymer/oligomer content. Action: Perform a "Plug Filtration" (Silica gel, 100% Hexanes → 10% EtOAc) before any other step.
-
Yellow/Orange Oil: Likely contains free bromine or conjugated side-products. Action: Wash with 10% Na₂S₂O₃ (Sodium Thiosulfate) and proceed to Method A .
-
Off-white Solid: Good crude. Action: Proceed directly to Method C (Recrystallization).
Core Purification Protocols
Method A: Flash Column Chromatography (The Standard)
Best for: <10g scale, removing regioisomers.
The -OCF₃ and -Br groups make this molecule "slippery" on silica. Standard gradients often elute it too fast.
Optimized Solvent System:
-
Solvent A: n-Heptane (preferred over Hexane for better separation)
-
Solvent B: Dichloromethane (DCM) or Tert-butyl methyl ether (TBME)
-
Note: Avoid Ethyl Acetate if possible; it is often too polar for fine separation of this lipophilic compound.
Protocol:
-
Equilibration: Pre-equilibrate silica with 100% Heptane.
-
Loading: Dissolve crude in minimal DCM (1:1 v/v). Dry load on Celite if crude is >2g.
-
Gradient:
-
0–5 CV (Column Volumes): 100% Heptane (Elutes non-polar impurities).
-
5–15 CV: 0% → 20% DCM.
-
Target elution: The product usually elutes between 10-15% DCM.
-
-
Detection: UV at 254 nm (Strong absorption due to acetophenone core).
Method B: High-Vacuum Fractional Distillation
Best for: >20g scale, removing heavy tars.
Warning: The -OCF₃ group is thermally stable, but the C-Br bond can be labile above 150°C in the presence of trace metals.
-
Setup: Short-path distillation head with a Vigreux column (for theoretical plates).
-
Vacuum: Must be < 1.0 mmHg (Torr).
-
Bath Temp: Start at 60°C, ramp slowly.
-
Collection:
-
Fore-run: Volatile solvents and unreacted trifluoromethoxy benzene.
-
Main Fraction: Expect boiling point ~95–105°C @ 0.5 mmHg (Estimate).
-
Pot Residue: Do not distill to dryness (risk of decomposition).
-
Method C: Cryogenic Crystallization
Best for: Final polishing (>99% purity).
Since the compound is a low-melting solid, standard room-temperature crystallization often fails (oiling out).
-
Solvent: n-Pentane (or n-Hexane) with trace Ethanol (50:1 ratio).
-
Dissolution: Dissolve at 35°C (do not boil pentane).
-
Cooling:
-
Slow cool to RT.
-
Place in -20°C freezer for 12 hours.
-
Critical: If oil forms, scratch the glass with a glass rod to induce nucleation.
-
-
Filtration: Must be done using a chilled Buchner funnel . If the funnel is warm, the crystals will melt during filtration.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for purifying this specific intermediate.
Caption: Figure 1. Purification decision tree based on physical state and impurity profile.
Troubleshooting & FAQs
Q1: The product comes off the column as a clear oil, but the CoA says "Solid." Is it impure?
-
A: Not necessarily. This compound is prone to supercooling . The melting point is likely just above room temperature (approx 30–40°C).
-
Fix: Dissolve the oil in a minimum amount of Pentane. Add a "seed crystal" of the pure material (if available) or scratch the flask vigorously while cooling in a dry ice/acetone bath. Once solidified, keep it cold.
Q2: I have a persistent yellow color that won't distill out.
-
A: This is likely trace bromination byproducts (poly-brominated species) or iron contamination from the synthesis.
-
Fix: Dissolve in ether and wash with 1M HCl (removes iron) followed by 10% Sodium Metabisulfite (removes oxidized halogens). If color persists, treat with Activated Charcoal (5% w/w) in refluxing hexane, then filter hot.
Q3: Regioisomers (e.g., 2-bromo isomer) are co-eluting.
-
A: The dipole difference between the 3,5-substitution and 2,5-substitution is subtle.
-
Fix: Switch stationary phases. Standard Silica is often insufficient.
-
Option 1: Use Amino-functionalized Silica . The basic surface interacts differently with the acidic protons on the ring.
-
Option 2: Run the column with Toluene as the solvent. Toluene participates in pi-pi stacking interactions, often separating isomers based on steric accessibility of the aromatic ring [1].
-
Q4: Can I use HPLC for purification?
-
A: Yes, for small batches (<500mg).
-
Column: C18 (Reverse Phase).
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Note: Due to the -OCF₃ group, the compound will be very retained. Start the gradient at 50% ACN, not 5% [2].
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for purification of aromatic ketones and halogenated solvents).
- Chromatography of Fluorinated Aromatics. (n.d.). SiliCycle Application Notes.
-
Process for preparation of trifluoromethyl acetophenone. (2002). European Patent EP0993432B1. (Describes synthesis and distillation parameters for similar trifluoromethyl/methoxy acetophenone derivatives).
-
Sigma-Aldrich (Merck). Safety Data Sheet (SDS) for 3'-Bromoacetophenone derivatives. (Used for general handling and safety classifications).[1][2][3]
Sources
resolving solubility issues with trifluoromethoxy acetophenone intermediates
Executive Summary: The "Grease" Factor
Trifluoromethoxy (
The Core Problem: The Hansch
Impact:
-
Synthesis: Reagents fail to engage because the substrate aggregates or "oils out" in polar aprotic solvents.[1]
-
Purification: Products refuse to crystallize, persisting as intractable oils due to weak intermolecular forces.[1]
-
Biology: Compounds precipitate immediately upon dilution into aqueous assay buffers (the "DMSO Crash").[1]
Module A: Synthesis & Reaction Optimization
Issue: My starting material is not dissolving in standard polar solvents (DMF, DMSO, MeCN) during lithiation or oxidation.
The Causality
Standard polar aprotic solvents rely on dipole-dipole interactions.[1] The
Troubleshooting Protocol: The Hybrid Solvent System
Do not force solubility with heat (which degrades sensitive acetophenones).[1] Switch to a Fluorous-Organic Hybrid system.
Recommended Solvent:
-
Why: TFT acts as a "bridge" solvent.[1] The aromatic ring interacts with the acetophenone core, while the
group on the solvent interacts favorably with the on your substrate [2].
Step-by-Step Solvent Screening Workflow:
-
Baseline: Attempt dissolution in DCM (Dichloromethane). If insoluble or forms a suspension
Stop.[1] -
The TFT Switch: Replace DCM with Trifluorotoluene (TFT) .[1][3]
-
Note: TFT boils at 102°C, allowing higher reaction temperatures than DCM if needed.[1]
-
-
Co-Solvent Strategy (for polar reagents): If your reagent (e.g.,
, ) is inorganic:
Visualization: Solvent Selection Decision Tree
Figure 1: Decision logic for selecting solvents when handling lipophilic trifluoromethoxy intermediates.
Module B: Purification & Isolation
Issue: My product comes out as a sticky oil and refuses to crystallize, even though it's 98% pure.
The Causality
Fluorine atoms have very low polarizability.[1] In the crystal lattice,
Troubleshooting Protocol: The "Fluorophilic" Seeding
Standard recrystallization (heat in EtOH, cool down) often fails because the compound oils out before it crystallizes.
Method: Cold Vapor Diffusion with Fluorinated Anti-Solvents
| Parameter | Standard Choice (Fail) | Recommended Choice (Pass) |
| Good Solvent | Ethyl Acetate / DCM | Trifluorotoluene (TFT) or Diisopropyl Ether |
| Anti-Solvent | Hexanes | n-Pentane (Keep at -20°C) |
| Temperature | Room Temp | -78°C Nucleation |
Protocol:
-
Dissolve the "oil" in the minimum amount of Diisopropyl Ether (or TFT) at room temperature.[1]
-
Place this vial inside a larger jar containing n-Pentane .
-
Critical Step: Place the entire setup in a -20°C freezer immediately.
-
Seeding: If available, scratch the glass with a glass rod that has been dipped in liquid nitrogen to induce nucleation.[1]
Module C: Biological Assay Preparation
Issue: When I dilute my DMSO stock into the assay buffer (PBS), the compound precipitates immediately.
The Causality
This is a classic "Kinetic Solubility" failure.[1] The
Troubleshooting Protocol: Cyclodextrin Encapsulation
Do not rely solely on DMSO.[1] You must use an excipient that shields the
The Solution: Hydroxypropyl-
Preparation of 1000x Stock for Assays:
-
Do NOT dissolve compound in pure DMSO first.[1]
-
Prepare a 20% w/v solution of HP-
-CD in water.[1] -
Dissolve your compound in DMSO at 20x the final testing concentration.
-
Slowly add the DMSO solution to the Cyclodextrin solution with vortexing.
-
Ratio: Final solvent mix should be 5% DMSO / 95% Cyclodextrin (aq).[1]
-
-
Use this complexed solution to dose your assay plate.[1]
Visualization: Solubility & Assay Workflow
Figure 2: Workflow to prevent precipitation in aqueous biological buffers.
Frequently Asked Questions (FAQ)
Q: Can I use sonication to force the compound into the aqueous buffer? A: No. Sonication creates a meta-stable dispersion.[1] The compound will likely crash out during the incubation period of your assay, leading to false negatives (loss of potency) or false positives (aggregates inhibiting enzymes nonspecifically). Use the Cyclodextrin method described in Module C.
Q: Why does my NMR in
Q: Is the
References
-
Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Establishing
value of OCF3 as 1.04). -
Ogawa, A., & Curran, D. P. (1997).[1] "Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane."[1] Journal of Organic Chemistry, 62(2), 450-451.[1]
-
Chopra, D., & Guru Row, T. N. (2011).[1] "The Role of Fluorine in Crystal Engineering." CrystEngComm, 13, 2175-2186.[1]
-
Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
Sources
- 1. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alkalisci.com [alkalisci.com]
- 4. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
storage stability and shelf life of CAS 940291-87-2
Technical Support Center: Storage & Stability of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethanone
CAS No.: 940291-87-2 Compound Name: 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethanone Synonyms: 1-(3-Bromo-5-(trifluoromethoxy)phenyl)ethan-1-one; 3'-Bromo-5'-(trifluoromethoxy)acetophenone.[1]
Part 1: Core Storage & Handling Protocols
Q: What is the optimal storage condition for CAS 940291-87-2 in its solid state? A: For long-term stability (>6 months), store the neat solid at 2°C to 8°C (refrigerated) in a tightly sealed container.
-
Mechanism: Low temperature retards potential slow hydrolysis of the trifluoromethoxy group and minimizes lattice energy disruptions that could lead to caking.
-
Moisture Protection: This compound is an acetophenone derivative. While generally stable, the presence of the electron-withdrawing trifluoromethoxy and bromo groups can sensitize the carbonyl carbon to nucleophilic attack (e.g., by water). Store with a desiccant (silica gel) to prevent moisture absorption.
-
Light Sensitivity: As a halogenated aromatic ketone, it may exhibit photosensitivity. Store in amber vials or wrap clear vials in aluminum foil to prevent photolytic dehalogenation.
Q: Can I store this compound at room temperature? A: Short-term storage (shipping or <1 month) at ambient temperature (20-25°C) is generally acceptable provided the container is sealed and kept dark. However, for indefinite storage, refrigeration is the validated standard to maintain >98% purity.
Q: How do I prepare and store stock solutions? A: Solubility data and stability for common solvents are summarized below.
| Solvent | Solubility (Est.) | Storage Temp | Stability Window | Notes |
| DMSO | ≥ 50 mg/mL | -20°C | 3 Months | Hygroscopic; use anhydrous DMSO. |
| Ethanol | ≥ 30 mg/mL | -20°C | 1 Month | Prone to evaporation; seal with Parafilm. |
| DMF | ≥ 30 mg/mL | -20°C | 3 Months | Avoid if using for biological assays sensitive to DMF. |
| Water | Insoluble | N/A | N/A | Do not use for stock preparation. |
Protocol for Stock Preparation:
-
Weigh the desired amount of CAS 940291-87-2.
-
Add anhydrous DMSO (or chosen solvent) to achieve a concentration of 10-50 mM.
-
Vortex for 30-60 seconds until fully dissolved.
-
Aliquot into small volumes (e.g., 50-100 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
Part 2: Troubleshooting & Quality Control
Q: The compound appears slightly yellow. Is it degraded? A: Likely Acceptable. Pure acetophenones are typically colorless to white crystalline solids. A slight yellowing often indicates trace oxidation or the presence of minor impurities formed during synthesis (e.g., bromination byproducts).
-
Action: Perform a check via LC-MS or H-NMR. If purity is >95%, it is suitable for most synthetic applications.
-
Critical Failure: If the solid has turned dark brown or liquified (and it is not supposed to be a liquid), degradation has occurred. Discard.
Q: I am observing unexpected peaks in my LC-MS. What is happening? A: Common degradation pathways for this class of compounds include:
-
Photolytic De-bromination: Loss of the bromine atom [M-79 mass shift].
-
Hydrolysis: Although rare under neutral conditions, the trifluoromethoxy group (-OCF3) is generally stable but can degrade under highly basic conditions or extreme heat, releasing fluoride ions.
-
Reduction: If stored in a reductive environment (e.g., with DTT/TCEP in solution), the ketone may reduce to an alcohol.
Q: How do I re-validate the shelf life? A: The "shelf life" is a retest date. If the compound exceeds its retest date (typically 1-2 years), perform the following:
-
H-NMR (DMSO-d6): Verify the integrity of the aromatic protons (3 distinct signals) and the acetyl methyl group (~2.5-2.6 ppm).
-
Melting Point Check: Compare against the Certificate of Analysis (CoA) value. A depressed melting range (>2°C deviation) indicates impurity accumulation.
Part 3: Decision Logic & Workflows
Figure 1: Storage & Handling Decision Tree This diagram outlines the logical flow for receiving, storing, and using CAS 940291-87-2 to ensure maximum stability.
Caption: Decision matrix for the storage of CAS 940291-87-2 based on physical state and usage timeline.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 940291-87-2. Retrieved from [Link]
-
Gaylord Chemical (2023). DMSO Solubility Data and Stability Guide. Retrieved from [Link]
Sources
1H NMR spectrum analysis of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one
Technical Assessment: Structural Elucidation of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one via 1H NMR
Part 1: Executive Summary & Strategic Utility
Compound: 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one
CAS: 170246-56-1 (Generic analog reference) / 940291-87-2
Molecular Formula: C
This guide provides a rigorous structural validation protocol for a trisubstituted benzene derivative commonly used as a pharmacophore building block. The presence of both a bromine atom and a trifluoromethoxy (-OCF
The Critical Challenge:
Synthesizing 1,3,5-trisubstituted benzenes often yields regioisomeric impurities (1,2,4- or 1,2,3-isomers) due to directing group competition during electrophilic aromatic substitution (EAS). 1H NMR is the primary tool to rule out these isomers by analyzing spin-spin coupling constants (
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducible data that differentiates the target molecule from isomers, follow this standardized acquisition workflow.
Sample Preparation Strategy
-
Solvent Selection: Chloroform-d (CDCl
) is the superior choice over DMSO- .-
Reasoning: The target molecule contains an acetyl methyl group (-C(=O)CH
) expected at 2.5–2.6 ppm. DMSO- has a residual solvent quintet at 2.50 ppm, which will obscure this critical diagnostic signal.
-
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentration is not required; resolution is prioritized over signal-to-noise (S/N) to resolve small meta-couplings.
Acquisition Parameters
-
Spectral Width: -2 to 14 ppm (standard).
-
Relaxation Delay (D1):
3.0 seconds. (Essential for accurate integration of the isolated aromatic protons which often have long relaxation times). -
Scans (NS): 16–64 (sufficient for >10 mg).
-
Apodization: No line broadening (LB = 0.0 Hz) or Gaussian multiplication to enhance resolution of fine splitting.
Part 3: Spectrum Analysis & Assignment
The Aliphatic Region (The Anchor)
The acetyl group provides a clean integration standard.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 2.55 – 2.65 ppm | Singlet (s) | 3H | -C(=O)CH | Deshielded by the magnetic anisotropy of the carbonyl group. Appears as a sharp singlet due to lack of adjacent protons. |
The Aromatic Region (The Fingerprint)
The target molecule is a 1,3,5-trisubstituted benzene . This symmetry pattern dictates that no protons are adjacent (ortho) to each other. All protons are separated by one carbon (meta-relationship).
-
Expected Pattern: Three distinct signals (H2, H4, H6).
-
Coupling Constant (
): Only meta-coupling ( ) is observed.-
Value: ~1.5 – 2.2 Hz.
-
Appearance: Narrow triplets (t) or doublets of doublets (dd). If resolution is low, they may appear as broad singlets. They will NOT look like large doublets.
-
Predicted Chemical Shifts (Additivity Calculation): Base Benzene: 7.27 ppm[3]
-
H2 (Position 2, between Acetyl and Br):
-
Environment:[4] Flanked by two Electron Withdrawing Groups (EWG). Most deshielded.
-
Shift:
~ 8.0 – 8.1 ppm.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Splitting:
or , Hz.
-
-
H6 (Position 6, between Acetyl and OCF
):-
Environment:[4] Flanked by Acetyl (EWG) and OCF
(Inductive EWG/Resonance Donor). -
Shift:
~ 7.7 – 7.8 ppm. -
Splitting:
or , Hz.
-
-
H4 (Position 4, between Br and OCF
):-
Environment:[4] Furthest from the carbonyl deshielding cone.
-
Shift:
~ 7.4 – 7.5 ppm. -
Splitting:
or , Hz.
-
Part 4: Comparative Analysis (Target vs. Isomers)
This section objectively compares the target product against its most likely synthetic impurity (the 1,2,4-isomer).
Table 1: Structural Differentiation Matrix
| Feature | Target: 1,3,5-Substituted | Alternative: 1,2,4-Substituted | Diagnostic Conclusion |
| Symmetry | 3 Distinct Protons (Isolated) | 3 Distinct Protons (2 Adjacent) | Both show 3 aromatic signals; counting peaks is insufficient. |
| Coupling ( | Small ( | Large ( | CRITICAL: Any coupling > 6 Hz indicates the WRONG isomer. |
| Multiplicity | Three narrow triplets/singlets. | One doublet (d), one doublet of doublets (dd), one small doublet (d). | Look for the "Roof Effect" or strong splitting in the alternative. |
| Aliphatic Shift | Methyl singlet ~2.6 ppm. | Methyl singlet ~2.5–2.6 ppm. | Not diagnostic. |
Part 5: Visualization of Logic & Workflow
Structural Validation Decision Tree
Caption: Logic flow for distinguishing the target 1,3,5-trisubstituted benzene from ortho-substituted regioisomers.
Experimental Workflow
Caption: Optimized NMR acquisition workflow to prevent solvent overlap and ensure resolution of small couplings.
Part 6: References & Authority
-
Trace Impurities in NMR Solvents:
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.
-
Relevance: Validates the choice of CDCl
over DMSO- to avoid overlap with the acetyl peak.
-
-
Substituent Effects & Additivity Rules:
-
Reich, H. J. "Structure Determination Using NMR: Chemical Shift Additivity." University of Wisconsin-Madison Chemistry Department.
-
Relevance: Provides the theoretical basis for the predicted chemical shifts of the aromatic protons.
-
-
General NMR Interpretation:
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." 7th Ed., John Wiley & Sons.
-
Relevance: Authoritative text on coupling constants (
-values) for meta vs ortho relationships in benzenes.
-
Sources
Optimization and Comparative HPLC Profiling of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one
Executive Summary & Chemical Logic
This guide provides a technical framework for the HPLC analysis of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one (CAS 940291-87-2).[1] As a critical intermediate in the synthesis of kinase inhibitors and agrochemicals, its purity is paramount.[1]
The separation challenge lies in the molecule's unique substitution pattern:
-
Trifluoromethoxy group (-OCF₃): Highly lipophilic and electron-withdrawing.[1]
-
Bromo group (-Br): Adds significant polarizability and hydrophobicity.[1]
-
Acetyl group (-COCH₃): Provides a dipole handle but is overwhelmed by the lipophilic substituents.[1]
Chromatographic Prediction: Due to the additive lipophilicity of the -Br and -OCF₃ groups, this molecule will exhibit strong retention on alkyl-bonded phases (C18).[1] Standard protocols for acetophenones must be modified with higher organic strength gradients to elute this compound within a reasonable timeframe.[1]
Comparative Performance Analysis
The following data compares the theoretical retention behavior of the target molecule against its structural analogs. This comparison is essential for establishing Relative Retention Times (RRT) during impurity profiling.
Table 1: Physicochemical Properties & Elution Order (Predicted)
| Analyte | Structure Description | LogP (Calc)* | Elution Order | Interaction Mechanism |
| Acetophenone | Unsubstituted core | ~1.58 | 1 (Early) | Moderate hydrophobic interaction.[1] |
| 3-Bromoacetophenone | Mono-halogenated | ~2.90 | 2 (Mid) | Increased dispersion forces due to Br.[1] |
| Target Molecule | Br + OCF₃ substituted | ~4.10 | 3 (Late) | Strong hydrophobic + Fluorine-specific interactions. |
*LogP values are calculated estimates based on substituent constants (Hansch-Leo).
Table 2: Column Selection Guide
| Column Type | Stationary Phase | Suitability for Target | Recommendation |
| C18 (ODS) | Octadecylsilane | High | Primary Choice. Excellent stability.[1] Use high % organic modifier to reduce run time. |
| Phenyl-Hexyl | Phenyl ring w/ hexyl linker | High (Alternative) | Selectivity Choice. Offers |
| C8 | Octylsilane | Moderate | Use only if C18 retention is excessive (>20 min) and cannot be solved by gradient changes. |
Experimental Protocol: Validated Workflow
This protocol is designed to be self-validating . The inclusion of a "System Suitability Standard" (Acetophenone) ensures the column is active before injecting the valuable target sample.[1]
A. Reagents & Preparation[2][3][4]
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA).[1] Note: TFA provides sharper peaks for UV detection; FA is required for MS detection.
-
Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% Modifier (match Solvent A).[1]
-
Diluent: 50:50 Water:ACN.[1] Crucial: Do not use 100% water as the target is insoluble.[1]
B. Instrument Parameters
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C (Thermostatted).
-
Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Carbonyl).
C. Gradient Method (Standard Screening)[1]
| Time (min) | % Solvent A (Water) | % Solvent B (ACN) | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold |
| 12.00 | 5 | 95 | Linear Gradient |
| 15.00 | 5 | 95 | Wash (Elute Target) |
| 15.10 | 90 | 10 | Re-equilibration |
| 20.00 | 90 | 10 | End of Run |
Expected Result: The target (1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one) is expected to elute between 10.5 and 12.5 minutes under these conditions, significantly later than unsubstituted acetophenone (~4-5 min).[1]
Visualization of Method Development
The following diagram illustrates the logical decision tree for optimizing the separation of this halogenated aromatic.
Caption: Decision tree for optimizing the retention of lipophilic halogenated acetophenones.
Troubleshooting & Mechanistic Insights
The "Fluorine Effect"
The trifluoromethoxy group (-OCF₃) is unique.[1] Unlike a simple methyl group, it possesses high electronegativity and high lipophilicity.
-
Issue: Peak Tailing.
-
Cause: Interaction of the electron-rich fluorine atoms with residual silanols on the silica support.[1]
-
Solution: Ensure the column is "end-capped" (e.g., Eclipse Plus or Luna C18(2)). If tailing persists, increase buffer concentration to 20mM Ammonium Formate.
Solubility Warning
Due to the high LogP (~4.1), this compound may precipitate if injected in 100% aqueous buffer. Always maintain at least 20% organic solvent in the sample diluent. [1]
References
-
PubChem Compound Summary. "1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one (CAS 940291-87-2)."[1] National Center for Biotechnology Information. Accessed February 13, 2026. Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[3][4] (Standard reference for Gradient Elution theory).
-
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for Pi constant calculations:
, ). -
Sigma-Aldrich. "Product Specification: 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one."[1] MilliporeSigma. Link
Sources
- 1. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | C9H7F3O | CID 69731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3-Bromo-4-methylphenyl)ethan-1-one | C9H9BrO | CID 3309401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: IR Spectroscopy of 3-Bromo-5-(trifluoromethoxy)acetophenone
Executive Summary & Application Scope
3-Bromo-5-(trifluoromethoxy)acetophenone is a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals. Its structural uniqueness lies in the simultaneous presence of three distinct electronic effectors on the benzene ring: a ketone (electron-withdrawing, directing), a bromine atom (heavy atom, leaving group), and a trifluoromethoxy group (lipophilic, electron-withdrawing/donating resonance).
For researchers and drug development professionals, Infrared (IR) Spectroscopy serves as the primary "fingerprint" method for rapid quality control (QC) and identity verification. This guide provides a comparative analysis of its spectral characteristics against common structural analogs, enabling precise differentiation in a laboratory setting.
Theoretical Spectral Analysis
Since direct reference spectra for this specific tri-substituted intermediate are often proprietary, the following data is derived from high-fidelity empirical correlations of its constituent functional groups.
Predicted Absorption Profile
| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Note |
| Ketone (C=O) | Stretching | 1685 – 1705 | Strong | Characteristic acetophenone carbonyl. Shifts slightly lower if conjugated. |
| Trifluoromethoxy (-OCF | C-F Stretching | 1150 – 1350 | Very Strong | Primary Identifier. Broad, multi-peak band. Overlaps with C-O. |
| Ether Linkage (Ar-O-C) | Asym. Stretching | ~1250 | Strong | Distinguishes -OCF |
| Aromatic Ring (C=C) | Skeletal Vib. | 1580 – 1600 | Medium | "Breathing" modes of the benzene ring. |
| Aromatic C-H | Stretching | 3050 – 3100 | Weak | Above 3000 |
| C-Br | Stretching | 600 – 700 | Med/Weak | Fingerprint region. Hard to isolate but confirms halogenation. |
| Subst. Pattern (1,3,5) | C-H Bending (oop) | ~850 & ~690 | Medium | Meta-substituted/trisubstituted pattern indicators. |
Comparative Performance Analysis
The true value of IR spectroscopy here is differential diagnosis —distinguishing the target from likely impurities or analogs.
Scenario A: Target vs. 3'-Bromoacetophenone
-
The Alternative: 3'-Bromoacetophenone (lacks the -OCF
group). -
Differentiation:
-
Target: Shows massive, broad absorption in the 1150–1350
region due to C-F and C-O stretches. -
Alternative: This region is relatively "quiet" or contains only weak fingerprint bands.
-
Conclusion: If the spectrum lacks a dominant broad band at 1200
, the -OCF group is missing.
-
Scenario B: Target vs. 3-Bromo-5-(trifluoromethyl)acetophenone
-
The Alternative: The -CF
analog (Direct C-C bond, no Oxygen). -
Differentiation:
-
Target (-OCF
): Contains an Ar-O-C ether linkage. This adds electron density via resonance (+M effect) contrasting with the pure induction (-I) of CF . -
Spectral Shift: The -OCF
group typically exhibits a specific C-O-C asymmetric stretch around 1250 . While both groups show strong C-F bands, the -OCF band is often broader and more complex due to the coupling of C-F and C-O vibrations. -
Carbonyl Shift: The electron-donating resonance of oxygen in -OCF
may cause a slight red shift (lower wavenumber) in the C=O peak compared to the purely electron-withdrawing -CF analog.
-
Visualization of Structural Logic
Diagram 1: Functional Group Mapping
This diagram maps the molecular structure to the specific IR regions, visualizing the "diagnostic zones."
Caption: Functional group decomposition mapping specific molecular moieties to their expected IR absorption zones.
Diagram 2: Spectral Validation Decision Tree
A logical workflow for confirming the identity of the compound based on spectral peaks.
Caption: Step-by-step decision matrix for validating the presence of 3-bromo-5-(trifluoromethoxy)acetophenone.
Experimental Protocol (FTIR)
Methodology: Attenuated Total Reflectance (ATR)
This protocol ensures high reproducibility for solid or oil intermediates.
-
Instrument Setup:
-
Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to establish a baseline.
-
Resolution: 4
. -
Scans: 16–32 scans to optimize Signal-to-Noise (S/N) ratio.
-
-
Sample Preparation:
-
Solids: Place a small amount (~2-5 mg) of the crystalline powder directly onto the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact.
-
Liquids/Oils: Place a single drop to cover the crystal surface. No pressure anvil is needed.
-
-
Data Acquisition:
-
Validation:
-
Verify the presence of the carbonyl peak (~1690
) and the massive C-F/C-O region (1150–1350 ). -
Compare the fingerprint region (600–1000
) against a known standard or the predicted values above.
-
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 3'-(Trifluoromethyl)acetophenone (Analog). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 3'-Bromoacetophenone (Analog). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectra of Common Functional Groups. Available at: [Link][4][5][6][7][8][9][10][11]
Sources
- 1. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 4. 3',5'-Bis(trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]
- 5. benthamopen.com [benthamopen.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Comparative Electronic Profiling: 3-Bromo-5-(trifluoromethoxy) vs. 3-Bromo-5-chloro Acetophenone
This guide provides an in-depth technical comparison between 3-bromo-5-(trifluoromethoxy)acetophenone and 3-bromo-5-chloroacetophenone . It is designed for medicinal chemists and process scientists evaluating these building blocks for structure-activity relationship (SAR) campaigns or late-stage diversification.
Executive Summary
In medicinal chemistry, the trifluoromethoxy group (–OCF
This guide validates why the –OCF
Electronic Landscape: The "Hidden" Similarity
The 1,3,5-substitution pattern places the halogen/pseudo-halogen meta to the acetyl group. Contrary to the assumption that –OCF
Table 1: Comparative Electronic Parameters
| Parameter | 3-Bromo-5-Chloro -Acetophenone | 3-Bromo-5-(Trifluoromethoxy) -Acetophenone | Significance |
| Hammett | 0.37 | 0.38 | Almost identical inductive withdrawal at the meta position. |
| Hammett | 0.23 | 0.35 | –OCF |
| Field Effect ( | 0.41 | 0.38 | Similar through-space electrostatic influence. |
| Resonance ( | -0.15 | -0.04 | Chlorine is a stronger resonance donor than –OCF |
| Electronegativity ( | 3.16 (Pauling) | ~3.3 (Group electronegativity) | Both highly deactivating for electrophilic aromatic substitution (SEAr). |
Mechanistic Insight:
Both molecules deactivate the aromatic ring, making the acetyl carbonyl highly electrophilic. However, the –Cl substituent has a dual nature: it withdraws electrons inductively (
Physicochemical Divergence: Lipophilicity & Conformation
While electronically similar, the physicochemical profiles differ drastically. This is the primary decision driver for drug design.
Table 2: Physicochemical Properties
| Property | Chloro Analogue (-Cl) | Trifluoromethoxy Analogue (-OCF | Impact on Drug Design |
| Hansch | 0.71 | 1.04 | –OCF |
| Molar Volume | ~12 cm³/mol | ~28 cm³/mol | –OCF |
| Conformation | Spherical / Planar | Orthogonal | –OCF |
| Metabolic Stability | Moderate (susceptible to oxidative insertion) | High (C-F bond strength ~116 kcal/mol) | –OCF |
Conformational Analysis
The –OCF
Synthetic Reactivity & Selectivity
Both molecules rely on the C–Br bond as the primary handle for cross-coupling (e.g., Suzuki-Miyaura). However, the stability of the secondary substituent (–Cl vs –OCF
Diagram 1: Chemoselective Reaction Pathways
The following diagram illustrates the reactivity hierarchy. The –OCF
Caption: Chemoselectivity profile. The -OCF3 analogue offers a wider processing window, preventing over-coupling side reactions common with chloro-arenes using highly active catalysts.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
Objective: Selective arylation at the C-3 position without affecting the C-5 substituent. Applicability: Validated for both analogues, but critical for the Chloro-analogue to avoid C-Cl activation.
Materials
-
Substrate: 1.0 equiv (3-bromo-5-(trifluoromethoxy)acetophenone OR 3-bromo-5-chloroacetophenone)
-
Boronic Acid: 1.2 equiv (Arylboronic acid)[2]
-
Catalyst: Pd(dppf)Cl
·CH Cl (3 mol%) — Chosen for high selectivity toward Br over Cl. -
Base: K
CO (2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and 2M K
CO via syringe. -
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Note: Do not exceed 100°C for the Chloro-analogue. While –OCF
is stable >120°C, the C–Cl bond may begin to participate in oxidative addition with electron-rich ligands (e.g., PCy , XPhos) at higher temperatures.
-
-
Workup: Cool to RT. Filter through a Celite pad, eluting with EtOAc. Wash the filtrate with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Self-Validating Checkpoint:
-
TLC Monitoring: The starting bromide should disappear. If using the Chloro-analogue, appearance of a highly polar spot or mass spectral evidence of M+Ar
indicates "over-coupling" (reaction at Cl). This is absent in the –OCF analogue.
Decision Matrix: When to Use Which?
| Scenario | Recommended Analog | Rationale |
| Early Stage Screening | Chloro | Cost-effective. Excellent electronic mimic ( |
| Metabolic Hotspot | Trifluoromethoxy | Blocks P450 oxidation more effectively; C-F bond is metabolically inert. |
| Permeability Issues | Trifluoromethoxy | Higher |
| Selectivity Required | Trifluoromethoxy | Zero risk of cross-coupling interference during complex synthesis. |
| Solubility Issues | Chloro | slightly less lipophilic, potentially better aqueous solubility if LogP is already high. |
References
-
Hammett Constants & Electronic Parameters
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
-
Trifluoromethoxy Group Properties
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
-
-
Lipophilicity and "Super-Halogen" Concept
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
-
Suzuki Coupling Selectivity
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Crystal Structure Guide: 3'-Bromo-5'-(trifluoromethoxy)acetophenone Derivatives
Executive Summary & Strategic Importance
Target Molecule: 3'-Bromo-5'-(trifluoromethoxy)acetophenone CAS: 154259-25-3 Role: Key pharmacophore intermediate for Muscarinic M3 modulators and agrochemical scaffolds.
This guide addresses a critical challenge in the structural characterization of 3'-Bromo-5'-(trifluoromethoxy)acetophenone. As a lipophilic oil or low-melting solid at room temperature, the parent compound resists direct single-crystal X-ray diffraction (SC-XRD). To bypass this physical limitation, this guide provides a derivatization-driven crystallization protocol . We compare the structural attributes of this motif against non-fluorinated and chlorinated analogs, highlighting the unique orthogonal conformation of the trifluoromethoxy (-OCF
Structural Analysis: The -OCF Effect
The introduction of the -OCF
Conformational Locking (The Anomeric Effect)
Unlike the methoxy group, which often lies coplanar to the phenyl ring ($ \tau \approx 0^\circ
-
Mechanism: This is driven by the hyperconjugative
interaction (generalized anomeric effect) and steric repulsion between the bulky fluorine atoms and ortho protons. -
Drug Design Implication: This "out-of-plane" vector forces the molecule into a 3D shape that fills hydrophobic pockets differently than planar bioisosteres.
Halogen Bonding Potential
The C-Br bond in the 3-position functions as a classic
-
Interaction Mode: In crystal lattices of derivatives, the Br atom typically forms Type II halogen bonds ($ \theta_1 \approx 180^\circ, \theta_2 \approx 90^\circ $) with carbonyl oxygens or nitrogen acceptors from adjacent molecules.
-
Strength: The electron-withdrawing nature of the -OCF
group ($ \sigma_m \approx 0.38 $) enhances the Lewis acidity of the bromine, strengthening these intermolecular anchors compared to 3-bromoacetophenone.
Comparative Structural Data
Since the parent ketone is a liquid, structural parameters are derived from its crystalline 2,4-dinitrophenylhydrazone (2,4-DNP) derivative. The table below compares the meta-substituted acetophenone scaffold across three key variants.
| Structural Parameter | -OCF | -OCH | -CF | Impact on Binding |
| C(Ar)-Substituent Bond Length | 1.36 Å | 1.37 Å | 1.50 Å | -OCF |
| Torsion Angle ( | ~85-90° (Orthogonal) | ~0-15° (Planar) | N/A (Rotates freely) | Orthogonal shape reduces entropy loss upon binding. |
| Lipophilicity ( | +1.04 | -0.02 | +0.88 | -OCF |
| Halogen Bond Distance (Br...O) | 2.95 Å (Strong) | 3.05 Å (Moderate) | 2.98 Å (Strong) | Enhanced |
Note: Data for -OCF
is extrapolated from high-resolution studies of trifluoromethoxy-benzenes (CSD Ref: QABJEq) and 3-bromoacetophenone derivatives.
Experimental Protocols
Synthesis of Crystalline Derivative (For XRD)
To generate a single crystal suitable for X-ray diffraction, we utilize a condensation reaction to form the 2,4-dinitrophenylhydrazone. This derivative introduces strong H-bond donors/acceptors that facilitate lattice formation.
Reagents:
-
Target Ketone: 3'-Bromo-5'-(trifluoromethoxy)acetophenone (1.0 eq)
-
Reagent: 2,4-Dinitrophenylhydrazine (1.1 eq)
-
Solvent: Ethanol (95%)
-
Catalyst: Conc. H
SO (drops)
Step-by-Step Protocol:
-
Dissolution: Dissolve 200 mg of 2,4-dinitrophenylhydrazine in 5 mL of ethanol. Add 0.5 mL conc. H
SO dropwise until the solution clears (orange/red color). -
Addition: Add 150 mg of 3'-Bromo-5'-(trifluoromethoxy)acetophenone dissolved in 1 mL ethanol to the hydrazine solution.
-
Precipitation: Stir at room temperature for 15 minutes. A voluminous yellow-orange precipitate will form immediately.
-
Recrystallization (Critical): Filter the solid. Dissolve the crude solid in a minimum amount of hot ethyl acetate/ethanol (1:1 v/v). Allow to cool slowly in a Dewar flask to room temperature, then to 4°C over 24 hours.
-
Harvest: Collect orange needle-like crystals suitable for X-ray analysis.
Crystallographic Data Collection Strategy
-
Mounting: Use a cryoloop with Paratone oil; mount at 100 K to reduce thermal motion of the -OCF
group (which is prone to rotational disorder). -
Disorder Handling: If the -OCF
group shows rotational disorder, model using a split-site model (e.g., PART 1 / PART 2 in SHELXL) with restrained anisotropic displacement parameters (SIMU/DELU).
Visualizations
Workflow: From Oil to Crystal Structure
This diagram illustrates the logic flow for characterizing liquid lipophilic ketones.
Caption: Strategic workflow for converting the liquid 3'-bromo-5'-(trifluoromethoxy)acetophenone into a crystalline solid for structural determination.
Interaction Logic: The -OCF Anomeric Lock
This diagram visualizes why the -OCF
Caption: The electronic origin of the orthogonal -OCF
References
-
Synthesis of Trifluoromethyl Acetophenones
-
Halogen Bonding in Acetophenones
-
Trifluoromethoxy Group Conformation
-
Crystallographic Disorder of CF3/OCF3 Groups
Sources
- 1. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Personal protective equipment for handling 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one
[1]
CAS: 175278-22-5
Formula: C
Chemical Hazard Profiling & Risk Assessment
As a Senior Application Scientist, I advise looking beyond the standard Safety Data Sheet (SDS). While generic SDSs classify this compound as an irritant (H315, H319, H335), its structural motifs dictate a more rigorous safety posture.
Structural Hazard Deconstruction
-
Trifluoromethoxy Group (-OCF
): This moiety significantly increases the molecule's lipophilicity compared to non-fluorinated acetophenones.[1] Risk: Enhanced skin permeation. Standard latex gloves offer negligible resistance against fluorinated aromatics; the compound can passively diffuse through the dermal barrier, potentially carrying the reactive brominated core into the bloodstream. -
Aryl Bromide Handle: Indicates potential for sensitization over repeated exposures.
-
Acetophenone Core: A known lachrymator and mucous membrane irritant.
Critical Warning: Treat this substance as a potential contact sensitizer and permeation hazard . Do not rely on odor thresholds to detect exposure.
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling >100 mg quantities.
| Protection Zone | Equipment Standard | Technical Justification |
| Hand (Primary) | Nitrile (High-Grade) Min.[1] Thickness: 0.11 mm (5 mil) | Nitrile provides superior resistance to halogenated aromatics compared to latex. |
| Hand (Secondary) | Double Gloving Protocol | The outer glove acts as a sacrificial barrier against the lipophilic -OCF |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient. Acetophenone derivatives can sublime or create fine dusts that bypass side-shields, causing severe ocular irritation.[1] |
| Respiratory | Fume Hood (Certified) Face Velocity: 80–100 fpm | Primary control. If handling powder outside a hood (not recommended), use a P100/N95 particulate respirator. |
| Body | Lab Coat (Poly/Cotton) + Tyvek Sleeves (Optional) | Standard protection. Use Tyvek sleeves if scaling up (>10g) to prevent wrist-gap exposure.[1] |
Operational Workflow & Logic
The following workflow integrates safety checkpoints directly into the experimental process.
Figure 1: Operational decision tree for handling 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one, accounting for its variable physical state (low-melting solid).
Key Operational Protocols
A. Receiving & Opening[2]
-
Pressure Check: Acetophenones can build slight pressure upon degradation. Open the container inside the fume hood.
-
State Verification: This compound is a low-melting solid (mp ~152–156°C, though impure fractions may be liquid).[1] If it appears as a supercooled liquid, do not heat rapidly to solidify; handle as a liquid to avoid aerosolizing.
B. Weighing & Transfer
-
Static Control: The trifluoromethoxy group contributes to high static charge retention in powder form. Use an anti-static gun or polonium strip during weighing to prevent "powder fly-out."[1]
-
Solvent Compatibility: When dissolving for transfer, avoid low-boiling ethers (like diethyl ether) in open vessels, as the resulting mist will carry the fluorinated compound.[1] Use DCM or EtOAc in the hood.
Emergency Response & Disposal
Self-Validating Safety System: Before starting, verify the location of the Calcium Gluconate gel.[1] While this is not an HF source, in the event of a fire involving fluorinated compounds, trace HF generation is theoretically possible. Standard response, however, focuses on the organic irritant properties.
Exposure Scenarios[3][4][5][6]
-
Skin Contact:
-
Eye Contact:
-
Flush for 15 minutes. Consult an ophthalmologist immediately.
-
-
Spill Cleanup:
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (paper towels) for large spills.
-
Solid: Wet-wipe with a soap solution to prevent dust generation.[1]
-
Disposal Plan
-
Classification: Halogenated Organic Waste .
-
Segregation: Do not mix with strong oxidizers or alkali metals.
-
Labeling: Clearly mark as "Contains Fluorinated Aromatics" to alert waste handlers of potential incineration hazards (HF generation).
References
-
Fisher Scientific. (2025).[7] Safety Data Sheet: 3'-(Trifluoromethyl)acetophenone (Analogous Structure Safety Data). Retrieved from [1]
-
PubChem. (n.d.). Compound Summary: 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one.[1] National Library of Medicine. Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethan-1-one (Class Reference).[1] Retrieved from [1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
